molecular formula C13H12O B1213676 4-Biphenylmethanol CAS No. 3597-91-9

4-Biphenylmethanol

Cat. No.: B1213676
CAS No.: 3597-91-9
M. Wt: 184.23 g/mol
InChI Key: AXCHZLOJGKSWLV-UHFFFAOYSA-N
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Description

Biphenyl-4-methanol acts as monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H and copolymerisation of ε -caprolactone and TMC.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHZLOJGKSWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075234
Record name 4-Biphenylmethanol
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3597-91-9
Record name [1,1′-Biphenyl]-4-methanol
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Record name 4-Hydroxymethylbiphenyl
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Record name 4-BIPHENYLMETHANOL
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Record name 4-Biphenylmethanol
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Record name p-phenylbenzyl alcohol
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Record name 4-BIPHENYLMETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-biphenylmethanol, a key intermediate in the development of pharmaceuticals and advanced materials. This document details multiple synthetic routes to this compound, including Grignard reactions and the reduction of corresponding carbonyl compounds. Furthermore, it outlines the analytical techniques used for its characterization, complete with spectral data interpretation. The guide is intended to serve as a practical resource, offering detailed experimental protocols and a summary of the key physical and spectral properties of this compound.

Introduction

This compound, also known as 4-(hydroxymethyl)biphenyl, is a biphenyl derivative with a primary alcohol functional group. Its structural motif is of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of a variety of biologically active molecules and functional materials. A thorough understanding of its synthesis and characterization is therefore essential for researchers in these fields.

Synthesis of this compound

Several synthetic pathways can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and effective methods are detailed below.

Synthesis via Grignard Reaction

The Grignard reaction provides a robust method for the formation of a carbon-carbon bond, leading to the desired alcohol. This approach typically involves the reaction of a Grignard reagent derived from a 4-halobiphenyl with formaldehyde.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to the flask. A solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium turnings to initiate the reaction. Once the reaction begins, the remaining 4-bromobiphenyl solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Paraformaldehyde (1.5 equivalents), previously dried under vacuum, is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Synthesis via Reduction of 4-Biphenylcarboxaldehyde

The reduction of 4-biphenylcarboxaldehyde to this compound is a straightforward and high-yielding method. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and ease of handling.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-biphenylcarboxaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C with stirring.[1]

  • Reaction Progression: The reaction mixture is stirred at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1N HCl) at 0°C.[1] The solvent is then removed under reduced pressure. The aqueous residue is extracted with ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[1] Purification by recrystallization from an ethanol/water mixture provides pure this compound.[3]

Synthesis via Reduction of 4-Biphenylcarboxylic Acid Derivatives

Esters of 4-biphenylcarboxylic acid can be reduced to this compound using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocol:

  • Reaction Setup: A solution of methyl 4-biphenylcarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere.[5]

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours. TLC can be used to monitor the disappearance of the starting material.

  • Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining a low temperature.[1] The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give the crude product. Recrystallization from a suitable solvent system, such as ethanol/water, yields pure this compound.[3]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of its physical properties and spectroscopic analysis.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol [6]
Appearance White to off-white crystalline solid
Melting Point 99-101 °C
Boiling Point 335.6 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, acetone, and THF; sparingly soluble in hot water.
Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The chemical shifts (δ) are typically observed in the following regions:

    • δ 7.60-7.30 (m, 9H): A complex multiplet corresponding to the nine aromatic protons of the biphenyl system.

    • δ 4.75 (s, 2H): A singlet for the two methylene protons of the -CH₂OH group.

    • δ 1.65 (s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR (75 MHz, CDCl₃): The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are:

    • δ 141.0, 140.8, 139.9: Quaternary aromatic carbons.

    • δ 128.8, 127.5, 127.3, 127.1: Aromatic CH carbons.

    • δ 65.2: Methylene carbon of the -CH₂OH group.[7]

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[3][8]

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400 Broad, StrongO-H stretching (hydroxyl group)
3030-3060 MediumC-H stretching (aromatic)
2850-2950 MediumC-H stretching (aliphatic -CH₂-)
1600, 1485, 1450 Medium to StrongC=C stretching (aromatic rings)
1010-1050 StrongC-O stretching (primary alcohol)
840 StrongC-H out-of-plane bending (para-disubstituted benzene)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.[6]

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 184, corresponding to the molecular weight of the compound.[6]

  • Key Fragmentation Peaks:

    • m/z = 167: Loss of a hydroxyl radical (•OH).

    • m/z = 155: Loss of a formyl radical (•CHO) or CH₂OH.[6]

    • m/z = 152: Loss of formaldehyde (CH₂O).[6]

    • m/z = 139: Loss of the CH₂OH group and a hydrogen atom.

    • m/z = 77: Phenyl cation (C₆H₅⁺).[6]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis cluster_purification Purification 4-Bromobiphenyl 4-Bromobiphenyl Grignard_Reagent 4-Biphenylmagnesium bromide 4-Bromobiphenyl->Grignard_Reagent  + Mg, THF Mg, THF Mg, THF Grignard_Product This compound Grignard_Reagent->Grignard_Product  + Formaldehyde Formaldehyde Formaldehyde Crude_Product Crude this compound Grignard_Product->Crude_Product 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde Reduction_Product This compound 4-Biphenylcarboxaldehyde->Reduction_Product  + NaBH4 NaBH4 NaBH4 Reduction_Product->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product  Recrystallization (Ethanol/Water) Recrystallization Recrystallization

References

4-biphenylmethanol CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Biphenylmethanol: CAS Number, Spectral Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3597-91-9), a biphenyl derivative with applications in chemical synthesis and pharmaceutical research.[1] This document details its chemical identity, physical properties, and provides an extensive compilation of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound, also known as 4-phenylbenzyl alcohol, is a white to off-white crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone and ethanol.[1][2]

PropertyValueReference
CAS Number 3597-91-9[1][3][4][5]
Molecular Formula C₁₃H₁₂O[1][3]
Molecular Weight 184.23 g/mol [3][6]
Melting Point 96-100 °C[2][4]
Boiling Point 184 °C at 11 mmHg[4]
Appearance Beige crystalline powder[1]
Solubility Acetone: 25 mg/mL[1][2]

Spectral Data

The following tables summarize the key spectral data for this compound, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolvent
7.65-7.54m3HAromatic protonsCDCl₃
7.51-7.28m6HAromatic protonsCDCl₃
4.75d2H-CH₂-CDCl₃
1.69bs1H-OHCDCl₃

Reference: [7]

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentSolvent
140.6Aromatic CCDCl₃
140.2Aromatic CCDCl₃
139.8Aromatic CCDCl₃
128.6Aromatic CHCDCl₃
127.3Aromatic CHCDCl₃
127.2Aromatic CHCDCl₃
127.0Aromatic CHCDCl₃
126.9Aromatic CHCDCl₃
64.6-CH₂-CDCl₃

Reference: [7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl group and the biphenyl framework.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3400O-H stretchAlcohol
~3000-3100C-H stretchAromatic
~1600, ~1480, ~1450C=C stretchAromatic ring
~1010-1050C-O stretchPrimary alcohol

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

m/zRelative Intensity (%)Assignment
184100[M]⁺ (Molecular ion)
155~57[M-CHO]⁺
183~21[M-H]⁺
152~21[M-H₂O-H]⁺
77~18[C₆H₅]⁺

Reference: [6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of biphenyl with paraformaldehyde.

Materials:

  • Biphenyl

  • Paraformaldehyde

  • Phosphoric acid

  • Concentrated hydrochloric acid

  • Catalyst (as specified in the referenced patent)

  • Organic solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • Combine biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and the catalyst in a reaction vessel.

  • Heat the mixture to 100-120 °C and allow it to react for 2-48 hours in a closed system.

  • After the reaction is complete, cool the mixture, which will separate into an aqueous and an organic layer.

  • Remove the aqueous layer. Add water to the organic layer and reflux for 8-48 hours.

  • Cool the mixture and filter to obtain the crude product.

  • Recrystallize the crude product from a suitable organic solvent to yield pure this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of dry this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Observe frequency: 400 MHz

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 45°

  • ¹³C NMR:

    • Observe frequency: 100 MHz

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Sample Preparation:

  • Dissolve a small amount of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • If necessary, dilute the sample further to a final concentration of about 10 µg/mL.

Instrument Parameters (Typical for GC-MS with EI source):

  • Ionization mode: Electron Ionization (EI)

  • Electron energy: 70 eV

  • Mass range: m/z 50-500

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable.

  • Temperature program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.

Visualized Workflows

The following diagrams illustrate the experimental and analytical workflows for this compound.

Synthesis_Workflow Synthesis Workflow for this compound reagents Combine Reactants: Biphenyl, Paraformaldehyde, Phosphoric Acid, HCl, Catalyst reaction Heat to 100-120°C (2-48 hours) reagents->reaction separation Cool and Separate Aqueous and Organic Layers reaction->separation reflux Reflux Organic Layer with Water (8-48 hours) separation->reflux filtration Cool and Filter to Obtain Crude Product reflux->filtration purification Recrystallize from Organic Solvent filtration->purification product Pure this compound purification->product Analytical_Workflow Analytical Workflow for this compound Characterization cluster_spectroscopy Spectroscopic Analysis sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis report Technical Report data_analysis->report

References

An In-depth Technical Guide to the Solubility and Stability of 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-biphenylmethanol (CAS No. 3597-91-9). Due to the limited availability of extensive quantitative data in public literature, this document focuses on summarizing the existing information and presenting detailed experimental protocols for the determination of these critical physicochemical properties. The provided methodologies are based on established pharmaceutical industry standards and are intended to enable researchers to generate robust and reliable data for their specific applications.

Introduction

This compound, also known as 4-phenylbenzyl alcohol, is an aromatic alcohol that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals.[1] Its biphenyl structure imparts a rigid and hydrophobic character, which significantly influences its solubility and stability. A thorough understanding of these properties is paramount for its effective use in chemical synthesis, formulation development, and for ensuring the quality and shelf-life of end-products.

This guide summarizes the available qualitative and quantitative solubility data for this compound in various solvents. It also discusses its general stability and outlines potential degradation pathways based on the chemistry of related benzyl alcohol derivatives. Crucially, this document provides detailed, adaptable experimental protocols for determining both the thermodynamic solubility and the stability of this compound under various stress conditions, in line with regulatory expectations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms (1,1'-Biphenyl)-4-methanol, 4-Phenylbenzyl alcohol, 4-(Hydroxymethyl)biphenyl[3][4]
CAS Number 3597-91-9[1][3]
Molecular Formula C₁₃H₁₂O[1][5]
Molecular Weight 184.23 g/mol [1][5]
Appearance White to off-white or beige crystalline powder[1][3]
Melting Point 96-105 °C[3]
LogP (Octanol/Water Partition Coefficient) 3.4 (Predicted)[2]

Solubility of this compound

The solubility of an API is a critical factor that influences its bioavailability, formulation, and manufacturing processes. As a largely non-polar molecule, this compound exhibits poor solubility in aqueous media and higher solubility in organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly available literature. The following table summarizes the known qualitative and quantitative solubility information.

SolventSolubilityTemperature (°C)Reference(s)
WaterSparingly soluble / InsolubleNot Specified[1][3]
Acetone25 mg/mLNot Specified[1][6]
EthanolSolubleNot Specified[1][3]
Diethyl EtherSolubleNot Specified[1]
BenzeneSolubleNot Specified[3]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] This protocol is designed to be a reliable method for obtaining accurate solubility data for this compound in various solvents.

3.2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

3.2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant.

    • To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter. Adsorption of the compound to the filter should be evaluated.

  • Quantification:

    • Accurately dilute the clarified filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

3.2.3. Visualization of the Experimental Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Allow to sediment (≥24h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Centrifuge or Filter (0.22 µm) sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify using HPLC-UV or UV-Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for Solubility Determination

Stability of this compound

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a primary alcohol functional group on a biphenyl scaffold, the following degradation pathways can be anticipated under stress conditions:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (4-biphenylcarboxaldehyde) and further to the carboxylic acid (4-biphenylcarboxylic acid). This can be initiated by atmospheric oxygen, oxidizing agents, or light.

  • Photodegradation: Aromatic alcohols can undergo photodegradation upon exposure to UV light.[8][9] This can lead to the formation of radicals and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition may occur.[1] Thermogravimetric analysis (TGA) can be used to determine the thermal stability and decomposition profile.[10][11]

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

4.2.1. Materials and Equipment

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Organic solvents for sample preparation

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber with controlled light/UV exposure

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

4.2.2. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C). Also, heat a solution of the compound.

    • Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each condition.

    • Identify and quantify the major degradation products.

    • Determine the degradation pathway based on the identified products.

4.2.3. Visualization of the Stability Testing Workflow

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of this compound stress1 Acid Hydrolysis (HCl) prep1->stress1 stress2 Base Hydrolysis (NaOH) prep1->stress2 stress3 Oxidation (H₂O₂) prep1->stress3 stress4 Thermal (Heat) prep1->stress4 stress5 Photolytic (Light/UV) prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC analysis2->analysis3 analysis4 Identify & Quantify Degradants analysis3->analysis4

Workflow for Forced Degradation Study

Conclusion

This technical guide has consolidated the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data in the public domain, the provided qualitative information and established physicochemical properties offer a foundational understanding. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies provide a robust framework for researchers to generate the necessary data for their specific needs. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for informed decision-making in research, development, and formulation activities involving this compound.

References

An In-depth Technical Guide to 4-Biphenylmethanol Derivatives and Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds. 4-Biphenylmethanol, a simple biphenyl derivative, serves as a crucial synthetic intermediate for a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to this compound and its Derivatives

This compound (CAS: 3597-91-9) is an aromatic alcohol characterized by a biphenyl backbone with a hydroxymethyl group.[1][2][3][4] While this compound itself has limited direct therapeutic applications, it is a key building block in the synthesis of a wide array of pharmacologically active molecules.[1][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects, by targeting various enzymes and receptors.[6][7]

This guide will explore several classes of this compound derivatives and analogs, including:

  • Anticancer Agents: Hydroxylated biphenyl compounds that induce apoptosis and cell cycle arrest.

  • Histone Deacetylase (HDAC) Inhibitors: Biphenyl-containing hydroxamic acid derivatives with antiproliferative activity.

  • Angiotensin II Receptor Antagonists: Biphenyl-tetrazole derivatives that block the renin-angiotensin system.

  • Topoisomerase II Poisons: Biphenyl-scaffold containing molecules that inhibit DNA replication in cancer cells.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often employs cross-coupling reactions to form the core biphenyl structure.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Grignard reaction between 4-bromobiphenyl and formaldehyde. An alternative industrial method utilizes biphenyl and paraformaldehyde as starting materials.[8]

Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of unsymmetrical biaryls, including derivatives of this compound.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromobenzyl alcohol)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the anhydrous solvent.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Workflow for Suzuki-Miyaura Coupling:

G start Start reactants Combine Aryl Halide, Arylboronic Acid, Base in Anhydrous Solvent start->reactants catalyst Add Palladium Catalyst reactants->catalyst heat Heat and Stir (80-100°C, 12-24h) catalyst->heat quench Cool and Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

Suzuki-Miyaura Coupling Workflow

Biological Activities and Mechanisms of Action

Anticancer Activity of Hydroxylated Biphenyl Derivatives

Certain hydroxylated biphenyl compounds, structurally related to curcumin, have demonstrated potent anticancer activity, particularly against malignant melanoma.[7] These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.

Quantitative Data: Anticancer Activity of Hydroxylated Biphenyls

CompoundCell LineIC₅₀ (µM)Reference
Compound 11Melanoma1.7 ± 0.5[6]
Compound 12Melanoma2.0 ± 0.7[6]

Signaling Pathway: Apoptosis Induction by Hydroxylated Biphenyls

G HB Hydroxylated Biphenyl Compound Cell Cancer Cell HB->Cell G2M G2/M Phase Arrest Cell->G2M Inhibits Apoptosis Apoptosis Cell->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP G HDACi Biphenyl-based HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits Acetylation Histone Hyperacetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis G ARB Biphenyl-tetrazole (Sartan) AT1R AT1 Receptor ARB->AT1R Blocks AngII Angiotensin II AngII->AT1R Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Increased Intracellular Ca²⁺ IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction G start Start reagents Combine Supercoiled DNA, Topoisomerase II, and Test Compound start->reagents incubate Incubate at 37°C reagents->incubate stop Stop Reaction (e.g., with SDS) incubate->stop proteinase Proteinase K Digestion stop->proteinase gel Agarose Gel Electrophoresis proteinase->gel visualize Visualize DNA Bands (e.g., with Ethidium Bromide) gel->visualize end End visualize->end

References

4-Biphenylmethanol: A Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Biphenylmethanol, also known as 4-hydroxymethylbiphenyl, is an aromatic alcohol with a biphenyl structure. While it has applications as a chemical intermediate in the synthesis of pharmaceuticals and other materials, its biological activities have been a subject of interest and some conflicting reports. This technical guide provides a comprehensive review of the available scientific data on the biological effects of this compound, with a particular focus on its genotoxicity, potential as a protein synthesis inhibitor, and antimicrobial properties. Contrary to some database entries suggesting carcinogenic potential, robust scientific studies have demonstrated a lack of genotoxic activity in a range of assays. The evidence for its role as a protein synthesis inhibitor and an antimicrobial agent is currently limited and lacks detailed mechanistic understanding. This document aims to provide a clear, evidence-based overview for researchers and professionals in the field of drug development and chemical safety assessment.

Genotoxicity and Carcinogenicity Profile

A critical aspect of the biological assessment of any chemical compound is its potential to cause genetic damage and cancer. This compound has been evaluated in several short-term genotoxicity assays and a carcinogenicity bioassay.

Genotoxicity Assays

Comprehensive testing in a battery of in vitro assays has consistently shown that this compound is non-genotoxic. A key study evaluated the compound in four different assays, all of which yielded negative results.[1] These findings are summarized in the table below.

Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Reverse Mutation AssaySalmonella typhimuriumWith and WithoutNegative[1]
Bacterial Fluctuation TestNot SpecifiedWith and WithoutNegative[1]
DNA Repair AssayHeLa CellsNot SpecifiedNegative[1]
Mouse Lymphoma AssayL5178Y Mouse Lymphoma CellsNot SpecifiedNegative[1]

Table 1: Summary of Genotoxicity Data for this compound

The experimental workflow for these standard genotoxicity assays is crucial for understanding the robustness of the findings. The following diagram illustrates a generalized workflow for an Ames test (Salmonella/microsome assay), a primary method for assessing mutagenicity.

G Figure 1: Generalized Workflow of the Ames Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain Select Salmonella typhimurium strains (histidine auxotrophs) mix Mix bacteria, test compound, and S9 mix (if applicable) strain->mix compound Prepare test compound (this compound) dilutions compound->mix s9 Prepare S9 metabolic activation mix (optional) s9->mix plate Plate mixture on histidine-deficient agar mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and compare to negative and positive controls count->analyze

Caption: A simplified workflow for the Ames test to evaluate the mutagenic potential of a chemical.

Carcinogenicity Studies

In addition to in vitro genotoxicity tests, an in vivo study was conducted to assess the potential of this compound to initiate skin tumors in mice. An interim report after seven months of treatment showed no evidence of squamous cell carcinoma development in the animals treated with this compound.[2] This in vivo data further supports the non-carcinogenic profile of the compound.

Protein Synthesis Inhibition

Several chemical databases and supplier information mention that this compound is an inhibitor of protein synthesis, and that this activity may be linked to its purported carcinogenic potential.[3][4][5] However, a thorough review of the scientific literature did not yield any primary research articles that provide evidence for this claim. There is a lack of data on the mechanism of action, the specific cellular components targeted, or quantitative measures of inhibitory activity such as IC50 values.

The following diagram illustrates a generalized overview of the eukaryotic protein synthesis pathway, highlighting potential targets for inhibitors. Without specific data, it is not possible to place this compound within this pathway.

G Figure 2: Eukaryotic Protein Synthesis Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination ribosome Ribosome Assembly (40S and 60S subunits) mrna mRNA Binding ribosome->mrna start_codon Start Codon Recognition mrna->start_codon trna tRNA Delivery start_codon->trna peptide_bond Peptide Bond Formation trna->peptide_bond translocation Translocation peptide_bond->translocation stop_codon Stop Codon Recognition translocation->stop_codon release Polypeptide Release stop_codon->release dissociation Ribosome Dissociation release->dissociation

Caption: A simplified diagram of the main stages of eukaryotic protein synthesis.

Antimicrobial Activity

This compound has been reported to inhibit the growth of the bacterium Salmonella typhimurium and the yeast Saccharomyces cerevisiae at a concentration of 50 μg/mL or higher.[3][4][5] The mechanism for this antimicrobial activity has been suggested to involve hydrogen bonding interactions.[3][4] However, this proposed mechanism is not well-defined in a biological context, and further research is needed to understand how this compound exerts its effects on microbial cells.

Conclusions

References

Toxicological Profile of 4-Biphenylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for 4-biphenylmethanol is limited. Much of the information in this guide is extrapolated from studies on the parent compound, biphenyl, and its primary metabolite, 4-hydroxybiphenyl. This document is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment.

Executive Summary

This compound (CAS No. 3597-91-9), also known as 4-phenylbenzyl alcohol, is an aromatic alcohol with a biphenyl structure. While it is used in chemical synthesis, a comprehensive toxicological profile has not been well established in publicly available literature. This guide summarizes the existing data on this compound and provides a comparative analysis with its parent compound, biphenyl, to offer a broader toxicological context.

Safety Data Sheets (SDS) for this compound consistently state that the toxicological properties have not been fully investigated. However, GHS hazard statements from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicate that it may be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1]

A key finding from a 1982 UKEMS collaborative genotoxicity trial is that this compound was not mutagenic in bacterial reverse mutation assays. However, claims of carcinogenicity in animal studies from some commercial suppliers lack substantiation from primary scientific literature.

Due to the scarcity of data on this compound, this guide incorporates toxicological data on biphenyl, which is metabolized to hydroxylated derivatives and has been more extensively studied.

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for this compound in the public domain. The following tables summarize the available data for the parent compound, biphenyl, to provide a toxicological context.

Table 1: Acute Toxicity of Biphenyl

SpeciesRoute of AdministrationParameterValueReference
RatOralLD502140 mg/kg(CDH, 2021)
MouseOralLD50>1900 mg/kg(INCHEM, 2003)
RabbitDermal-Non-irritating(INCHEM, 2003)
RabbitEye-Slightly irritating(INCHEM, 2003)

Table 2: Carcinogenicity of Biphenyl

SpeciesSexRoute of AdministrationTarget OrganFindingReference
Rat (F344)MaleDietaryUrinary BladderIncreased incidence of transitional cell papilloma and carcinoma(Li et al., 2016)
Mouse (BDF1)FemaleDietaryLiverIncreased incidence of hepatocellular adenomas and carcinomas(Umeda et al., 2005)

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are largely unavailable. The following sections describe the methodologies for key studies identified for this compound and its parent compound, biphenyl.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) for this compound

A collaborative study by the United Kingdom Environmental Mutagen Society (UKEMS) evaluated the mutagenic potential of 4-hydroxymethylbiphenyl (this compound).

  • Test System: Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2uvrA(pKM101).

  • Method: Plate incorporation assay. The test compound, bacterial tester strain, and, where required, a metabolic activation system (S9 mix) were combined in molten top agar and poured onto minimal glucose agar plates.

  • Metabolic Activation: Rat liver S9 fraction induced with Aroclor 1254 was used.

  • Dose Levels: Not specified in the available abstract.

  • Controls: Appropriate vehicle and positive controls were used for each tester strain with and without S9 mix.

  • Evaluation Criteria: A compound was considered mutagenic if it induced a dose-related increase in the number of revertant colonies.

  • Results: 4-Hydroxymethylbiphenyl was reported as uniformly negative in all three bacterial strains, both with and without metabolic activation.[2]

Carcinogenicity Bioassay of Biphenyl in Rats

A 2-year carcinogenicity study of biphenyl was conducted in F344 rats.

  • Test Animals: Male and female F344/DuCrj rats.

  • Administration: Biphenyl was administered in the diet at concentrations of 0, 0.05, 0.15, or 0.5% for 104 weeks.

  • Observations: Clinical signs, body weight, and food consumption were recorded throughout the study. At termination, a complete necropsy was performed, and organs were examined histopathologically.

  • Results: A dose-dependent increase in the incidence of transitional cell papillomas and carcinomas of the urinary bladder was observed in male rats at the highest dose. No significant increase in tumors was observed in female rats.[1]

Metabolic Pathways

Specific studies on the metabolism of this compound are not available. However, based on the well-documented metabolism of its parent compound, biphenyl, a probable metabolic pathway can be proposed. Biphenyl is primarily metabolized by cytochrome P450 enzymes in the liver via hydroxylation. The major metabolite is 4-hydroxybiphenyl, which is then conjugated with glucuronic acid or sulfate for excretion. It is plausible that this compound undergoes similar metabolic transformations.

Biphenyl Metabolism Biphenyl Biphenyl 4-Hydroxybiphenyl 4-Hydroxybiphenyl (Major Metabolite) Biphenyl->4-Hydroxybiphenyl CYP450 (Hydroxylation) 2-Hydroxybiphenyl 2-Hydroxybiphenyl (Minor Metabolite) Biphenyl->2-Hydroxybiphenyl CYP450 (Hydroxylation) Conjugated_Metabolites Glucuronide and Sulfate Conjugates 4-Hydroxybiphenyl->Conjugated_Metabolites UGTs, SULTs (Conjugation) 2-Hydroxybiphenyl->Conjugated_Metabolites UGTs, SULTs (Conjugation) Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Caption: Predicted metabolic pathway of biphenyl, the parent compound of this compound.

Toxicological Endpoints

Acute Toxicity

No data on the acute toxicity of this compound is available. For biphenyl, the oral LD50 in rats is 2140 mg/kg, indicating low acute toxicity.[3]

Genotoxicity

As detailed in the experimental protocols, this compound was found to be non-mutagenic in a comprehensive bacterial reverse mutation assay.[2] In contrast, the parent compound biphenyl has shown mixed results in genotoxicity studies, with some evidence of DNA damage in mice at high doses.[1]

Carcinogenicity

The claim from some commercial sources that this compound is carcinogenic in animal studies could not be substantiated with primary scientific literature. In contrast, extensive studies on biphenyl have demonstrated its carcinogenicity in rodents, causing urinary bladder tumors in male rats and liver tumors in female mice.[1]

Reproductive and Developmental Toxicity

The GHS classification of "suspected of damaging fertility or the unborn child" for this compound is based on notifications to the ECHA C&L Inventory and is not supported by specific studies.[1] Studies on polychlorinated biphenyls (PCBs), a class of compounds derived from biphenyl, have shown significant reproductive and developmental toxicity. However, it is important to note that the toxicity of PCBs is largely dependent on the degree and position of chlorine substitution and cannot be directly extrapolated to this compound.

Other Toxicological Information

Claims of this compound acting as an inhibitor of protein synthesis and possessing antibacterial activity have been made by a chemical supplier, but these assertions are not supported by accessible primary research articles.

Logical Relationships and Workflows

The toxicological assessment of a compound with limited data, such as this compound, often relies on a weight-of-evidence approach that includes data from structurally related compounds.

Toxicological Assessment Workflow cluster_0 Data Gathering cluster_1 Analysis and Extrapolation cluster_2 Risk Assessment 4-Biphenylmethanol_Data This compound (Limited Data) Comparative_Analysis Comparative Analysis (Structure-Activity Relationship) 4-Biphenylmethanol_Data->Comparative_Analysis Biphenyl_Data Biphenyl (Parent Compound Data) Biphenyl_Data->Comparative_Analysis Metabolic_Pathway_Inference Metabolic Pathway Inference Biphenyl_Data->Metabolic_Pathway_Inference 4-Hydroxybiphenyl_Data 4-Hydroxybiphenyl (Metabolite Data) 4-Hydroxybiphenyl_Data->Comparative_Analysis Hazard_Identification Hazard Identification Comparative_Analysis->Hazard_Identification Metabolic_Pathway_Inference->Hazard_Identification Dose-Response_Assessment Dose-Response Assessment (Data Gaps Identified) Hazard_Identification->Dose-Response_Assessment Risk_Characterization Risk Characterization (Uncertainty Highlighted) Dose-Response_Assessment->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization

Caption: Workflow for the toxicological assessment of this compound with limited data.

Conclusion

The available toxicological data for this compound is insufficient for a comprehensive hazard assessment. While a key genotoxicity study indicates a lack of mutagenic potential in bacteria, other significant data gaps exist, particularly concerning carcinogenicity, reproductive toxicity, and acute/chronic toxicity. The unsubstantiated claims of carcinogenicity from commercial suppliers warrant caution and highlight the need for data from primary, peer-reviewed sources.

In the absence of direct data, a review of the toxicological profile of the parent compound, biphenyl, provides valuable context. Biphenyl is a known carcinogen in rodents and exhibits some genotoxic potential at high doses. The probable metabolic pathway of this compound is likely similar to that of biphenyl, involving hydroxylation and conjugation.

Further research, including in vivo studies on acute and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity, is necessary to establish a complete and reliable toxicological profile for this compound. Researchers and drug development professionals should handle this compound with appropriate caution, considering the potential hazards suggested by its structural relationship to biphenyl and the GHS classifications.

References

A Guide to the Historical Synthesis of 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical chemical syntheses of 4-biphenylmethanol (also known as 4-phenylbenzyl alcohol), a significant intermediate in the development of pharmaceuticals and advanced materials. This document details the foundational methodologies, offering comprehensive experimental protocols and quantitative data from the early chemical literature.

Core Synthetic Strategies

The historical synthesis of this compound has primarily revolved around three core strategies: the formation of the carbinol group via a Grignard reaction, the reduction of a carbonyl group at the 4-position of the biphenyl scaffold, and the construction of the biphenyl ring system itself followed by functional group manipulation.

Grignard Reaction with Formaldehyde

One of the most direct and classic methods for the synthesis of this compound is the Grignard reaction. This involves the preparation of a 4-biphenylmagnesium halide (a Grignard reagent) from a 4-halobiphenyl, which then acts as a nucleophile, attacking an electrophilic source of the hydroxymethyl group, typically formaldehyde.

This protocol is based on established Grignard reaction procedures and the synthesis of the requisite 4-bromobiphenyl precursor as described in early volumes of Organic Syntheses.

Step 1: Preparation of 4-Bromobiphenyl via Gomberg-Bachmann Reaction

The precursor, 4-bromobiphenyl, can be synthesized using the Gomberg-Bachmann reaction.[1] This classic biaryl synthesis involves the diazotization of an aromatic amine and its subsequent reaction with an aromatic substrate.

  • Diazotization: 4-Bromoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is then added to a vigorously stirred, cold solution of benzene. A solution of sodium hydroxide is gradually added to promote the coupling reaction, which is characterized by the evolution of nitrogen gas.

  • Work-up and Purification: The benzene layer is separated, washed, and the excess benzene is removed by steam distillation. The resulting crude 4-bromobiphenyl is then purified by recrystallization from ethanol.

Step 2: Formation of 4-Biphenylmagnesium Bromide and Reaction with Formaldehyde

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-bromobiphenyl in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-biphenylmagnesium bromide. A crystal of iodine can be used as an initiator.

  • Reaction with Formaldehyde: Gaseous formaldehyde, generated by the dry distillation of paraformaldehyde, is passed through the solution of the Grignard reagent in anhydrous ether.

  • Work-up and Purification: The reaction mixture is then hydrolyzed by carefully adding it to a stirred mixture of ice and a dilute acid (e.g., hydrochloric or sulfuric acid). The ether layer is separated, washed with water, a sodium bisulfite solution (to remove any unreacted formaldehyde), and finally with a saturated sodium chloride solution. The ethereal solution is dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude this compound is purified by recrystallization from a suitable solvent such as ligroin or a mixture of ether and petroleum ether.

Reduction of 4-Substituted Biphenyls

Another major historical pathway to this compound involves the reduction of biphenyl derivatives containing a carbonyl group at the 4-position, such as 4-biphenylcarboxylic acid, its esters, or 4-biphenylcarboxaldehyde.

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, with several classic methods being applicable to the synthesis of this compound.

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl 4-Biphenylcarboxylate

The Bouveault-Blanc reduction, first reported in 1903, utilizes metallic sodium in absolute ethanol and was a widely used method before the advent of metal hydrides.[2][3][4][5]

  • Reaction Setup: Ethyl 4-biphenylcarboxylate is dissolved in a large excess of absolute ethanol in a flask equipped with a reflux condenser.

  • Reduction: Small pieces of metallic sodium are added portion-wise through the condenser at a rate that maintains a steady reflux. The reaction is complete when all the sodium has reacted.

  • Work-up and Purification: The reaction mixture is cooled, and water is added to dissolve the sodium ethoxide. The resulting solution is then acidified. The product, this compound, often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product is then purified by recrystallization.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction of Ethyl 4-Biphenylcarboxylate

Discovered in 1947, lithium aluminum hydride (LAH) quickly became a powerful and widely used reducing agent for esters and carboxylic acids.[6][7]

  • Reaction Setup: A solution of ethyl 4-biphenylcarboxylate in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere.

  • Reduction: The solution of the ester is added dropwise to a stirred suspension of LAH in the same anhydrous solvent at a controlled temperature (often 0 °C to room temperature).

  • Work-up and Purification: After the reaction is complete, the excess LAH is quenched by the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure results in the formation of a granular precipitate of inorganic salts, which can be removed by filtration. The filtrate, containing the product, is dried, and the solvent is evaporated to yield crude this compound, which is then purified by recrystallization.

The reduction of aldehydes to primary alcohols is another viable route.

Experimental Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction of 4-Biphenylcarboxaldehyde

The Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925, offers a chemoselective method for reducing aldehydes and ketones using aluminum isopropoxide in the presence of isopropanol.[8][9][10][11][12]

  • Reaction Setup: 4-Biphenylcarboxaldehyde is dissolved in a solvent such as isopropanol or toluene. Aluminum isopropoxide is added as the catalyst.

  • Reduction: The mixture is heated to reflux. The reaction equilibrium is driven towards the product by removing the acetone formed during the reaction by distillation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the aluminum salts are hydrolyzed by the addition of a dilute acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical synthesis methods of this compound and its precursors. It is important to note that reported yields from early literature can vary significantly based on the scale of the reaction and the purity of the reagents.

MethodStarting MaterialProductReagentsTypical Yield (%)Melting Point (°C)Reference
Gomberg-Bachmann4-Bromoaniline4-BromobiphenylNaNO₂, HCl, Benzene, NaOH35-3889-91Organic Syntheses
Grignard Reaction4-BromobiphenylThis compoundMg, Formaldehyde, Et₂O~60-70 (estimated)99-101General Procedure
Bouveault-BlancEthyl 4-biphenylcarboxylateThis compoundNa, Absolute Ethanol60-8099-101General Procedure
LAH ReductionEthyl 4-biphenylcarboxylateThis compoundLiAlH₄, Et₂O or THF>9099-101General Procedure
MPV Reduction4-BiphenylcarboxaldehydeThis compoundAl(O-i-Pr)₃, Isopropanol70-8599-101General Procedure

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies described.

Grignard_Synthesis cluster_precursor Precursor Synthesis cluster_main This compound Synthesis 4-Bromoaniline 4-Bromoaniline 4-Bromobiphenyl 4-Bromobiphenyl 4-Bromoaniline->4-Bromobiphenyl Gomberg-Bachmann (NaNO₂, C₆H₆) 4-Bromobiphenyl_main 4-Bromobiphenyl Grignard_Reagent 4-Biphenylmagnesium Bromide 4-Bromobiphenyl_main->Grignard_Reagent Mg, Et₂O This compound This compound Grignard_Reagent->this compound Formaldehyde Formaldehyde Formaldehyde->this compound

Caption: Grignard synthesis of this compound from 4-bromobiphenyl.

Reduction_Syntheses Biphenyl Biphenyl 4-Biphenylcarboxylic_Acid 4-Biphenylcarboxylic Acid Biphenyl->4-Biphenylcarboxylic_Acid Friedel-Crafts Acylation & Oxidation 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde Biphenyl->4-Biphenylcarboxaldehyde Formylation Ethyl_4-Biphenylcarboxylate Ethyl 4-Biphenylcarboxylate 4-Biphenylcarboxylic_Acid->Ethyl_4-Biphenylcarboxylate Esterification (EtOH, H⁺) This compound This compound Ethyl_4-Biphenylcarboxylate->this compound Bouveault-Blanc (Na, EtOH) or LAH Reduction (LiAlH₄) 4-Biphenylcarboxaldehyde->this compound MPV Reduction (Al(O-i-Pr)₃)

Caption: Synthesis of this compound via reduction pathways.

References

Quantum Chemical Calculations for 4-Biphenylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylmethanol is a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and spectroscopic behavior is crucial for designing new derivatives with enhanced biological activity or specific material properties. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these characteristics at the atomic level. This technical guide details the application of Density Functional Theory (DFT) to comprehensively characterize this compound. It outlines the computational methodology for geometry optimization, vibrational frequency analysis, electronic structure analysis, and prediction of spectroscopic (NMR, UV-Vis) properties. The presented data, structured for clarity, serves as a foundational reference for further computational and experimental investigations into this versatile compound and its analogues.

Introduction

Biphenyl derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to liquid crystals. This compound, specifically, serves as a key building block in organic synthesis. Computational chemistry provides invaluable insights into the intrinsic properties of such molecules, guiding experimental efforts and accelerating the discovery process.[1][2] Density Functional Theory (DFT) has emerged as a robust and widely used method for these calculations, offering a favorable balance between computational cost and accuracy for organic molecules.[3][4][5]

This guide provides a comprehensive overview of a typical quantum chemical study of this compound, detailing the theoretical framework, computational protocols, and the types of data that can be generated.

Computational Methodology (Experimental Protocol)

The following section details the typical computational protocol for quantum chemical calculations on this compound.

Software

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational modes can be accomplished with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-31G*.[3] This level of theory has been shown to provide a good balance of accuracy and computational efficiency for organic molecules.[3] The optimization process is considered complete when the forces on each atom are close to zero, and the geometry corresponds to an energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*). This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental FT-IR and Raman spectra.[6][7]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[8][9][10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[1][2]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Spectroscopic Predictions
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[12] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental data.[13][14]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum.[15][16][17] These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π→π*).

Results and Discussion

This section presents the expected results from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. The dihedral angle between the two phenyl rings is a particularly important parameter in biphenyl derivatives, as it influences the extent of π-conjugation.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G)*

ParameterBond/AtomsCalculated Value
Bond Lengths (Å)
C-C (inter-ring)~1.49
C-C (aromatic)~1.39 - 1.40
C-O~1.43
O-H~0.96
C-H (aromatic)~1.08
C-H (methanol)~1.09
**Bond Angles (°) **
C-C-C (inter-ring)~120
C-C-O~112
C-O-H~109
Dihedral Angle (°)
C-C-C-C (inter-ring)~38 - 42
Vibrational Analysis

The calculated vibrational frequencies can be assigned to specific molecular motions (stretching, bending, etc.). This theoretical spectrum is invaluable for interpreting experimental FT-IR and Raman data.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for this compound

Frequency (cm⁻¹)AssignmentDescription
~3650ν(O-H)O-H stretching
~3060ν(C-H)Aromatic C-H stretching
~2930ν(CH₂)CH₂ symmetric/asymmetric stretching
~1600ν(C=C)Aromatic C=C stretching
~1480δ(CH₂)CH₂ scissoring
~1220ν(C-O)C-O stretching
~760γ(C-H)Out-of-plane C-H bending

Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G) to better match experimental values.*

Electronic Properties

The electronic properties provide a deep understanding of the molecule's reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy ~ -6.2 eV
LUMO Energy ~ -0.5 eV
HOMO-LUMO Gap (ΔE) ~ 5.7 eV
Dipole Moment ~ 1.8 Debye

The HOMO is typically localized over the π-system of the biphenyl unit, while the LUMO is also distributed over the aromatic rings. The HOMO-LUMO gap of ~5.7 eV suggests that this compound is a relatively stable molecule. The MEP would show negative potential (red/yellow) around the oxygen atom, indicating a region of high electron density and a likely site for electrophilic attack. The regions around the hydrogen atoms would show positive potential (blue), indicating electron-deficient areas.

Predicted Spectroscopic Data

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H (OH)~2.1C (C-OH)~65
H (CH₂)~4.7C (Aromatic)~127 - 141
H (Aromatic)~7.3 - 7.6

Note: Experimental ¹H NMR shifts for this compound are approximately 2.10 ppm (OH), 4.69 ppm (CH₂), and 7.34-7.58 ppm (aromatic protons), showing good agreement with theoretical predictions.[13]

Table 5: Predicted UV-Vis Absorption Wavelengths (TD-DFT)

Transitionλmax (nm)Oscillator Strength (f)
HOMO → LUMO~250-260> 0.1
HOMO-1 → LUMO~210-220> 0.1

The primary absorption band around 250-260 nm is characteristic of the π→π* transition within the conjugated biphenyl system.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

G cluster_calc Quantum Chemical Calculation cluster_output Analysis of Results mol_structure Initial 3D Structure (e.g., from ChemDraw or Avogadro) comp_params Define Computational Parameters (Method: B3LYP, Basis Set: 6-31G*) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO-LUMO, MEP, NBO) freq_calc->elec_prop spec_pred Spectroscopic Prediction (NMR, UV-Vis) elec_prop->spec_pred opt_geom Optimized Geometry (Bond Lengths, Angles) spec_pred->opt_geom vib_spec Vibrational Spectra (IR, Raman) opt_geom->vib_spec elec_data Electronic Data (Energy Levels, Reactivity) vib_spec->elec_data spec_data Predicted Spectra (NMR Shifts, λmax) elec_data->spec_data

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Atom numbering scheme for this compound.

G Theory Theoretical Calculation (DFT: B3LYP/6-31G*) Geom Predicted Geometry Theory->Geom Vib Predicted Vibrational Frequencies Theory->Vib NMR_pred Predicted NMR Shifts Theory->NMR_pred UV_pred Predicted UV-Vis λmax Theory->UV_pred Experiment Experimental Analysis XRD X-Ray Crystallography Experiment->XRD IR_Raman FT-IR / Raman Spectroscopy Experiment->IR_Raman NMR_exp ¹H & ¹³C NMR Spectroscopy Experiment->NMR_exp UV_exp UV-Vis Spectroscopy Experiment->UV_exp Validation Validation and Interpretation Geom->Validation compare Vib->Validation compare NMR_pred->Validation compare UV_pred->Validation compare XRD->Validation IR_Raman->Validation NMR_exp->Validation UV_exp->Validation

Caption: Relationship between theoretical calculations and experimental validation.

Conclusion

This technical guide has outlined the comprehensive application of quantum chemical calculations, specifically Density Functional Theory, to characterize this compound. The detailed protocol, from geometry optimization to spectroscopic prediction, provides a robust framework for the theoretical investigation of this molecule. The resulting data on molecular structure, vibrational modes, electronic properties, and spectroscopic signatures offer fundamental insights that are highly valuable for researchers in drug development and materials science. The strong correlation between predicted and available experimental data underscores the predictive power of these computational methods, establishing them as an indispensable tool in modern chemical research.

References

An In-depth Technical Guide to 4-Biphenylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in the synthesis of novel therapeutics, 4-biphenylmethanol presents a versatile scaffold for drug discovery and development. This comprehensive guide provides an in-depth overview of its commercial availability, synthesis, and key technical data to support its application in research.

Commercial Availability

This compound, also known as 4-(hydroxymethyl)biphenyl or p-phenylbenzyl alcohol, is readily available from a variety of commercial suppliers. Purity levels typically range from 97% to over 99%, with quantities available from grams to kilogram and even metric ton scales. Pricing varies significantly based on the supplier, purity, and quantity ordered. Below is a comparative summary of representative commercial sources.

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich98%10 g$55.60[1]
98%10 g£44.40[2]
Cenmed98%Not specified$128.00[3]
GTI Laboratories (via eBay)99.97%Not specified$47.25[4]
Shandong WorldSun Biological Technology Co., Ltd.Not specified1-99 kg$20.00/kg[5]
100-999 kg$15.00/kg[5]
1,000+ kg$10.00/kg[5]
Henan Aochuang Chemical Co.,Ltd.99%Per KG$50.00 - $100.00/KG[6]
Hebei Chuanghai Biotechnology Co,.LTD.99%Min. Order 1KGNot specified[7]
Sunway Pharm Ltd97%5g$4.00[8]
97%25g$4.00[8]
97%100g$17.00[8]
97%500g$71.00[8]
97%1kg$133.00[8]
CP Lab Safetymin 98%100 grams$42.37[9]

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. Below are detailed protocols for two common methods.

Method 1: Grignard Reaction from 4-Halogenated Biphenyl

This method involves the formation of a Grignard reagent from 4-halogenated biphenyl, followed by a reaction with a formaldehyde equivalent.

Experimental Protocol:

Step 1: Synthesis of 4-Halogenated Biphenyl

  • In a suitable reaction vessel, dissolve biphenyl in an organic solvent such as tetrahydrofuran or 2-methyltetrahydrofuran.

  • At room temperature, add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to the solution. The molar ratio of the N-halosuccinimide to biphenyl should be approximately 1:0.95-1.0.[3]

  • Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).

  • Upon completion, the product, 4-halogenated biphenyl, is isolated by recrystallization.[3]

Step 2: Grignard Reagent Formation and Reaction

  • In a dry reaction flask under an inert atmosphere, add magnesium metal turnings and an organic ether solvent.

  • Prepare a solution of the 4-halogenated biphenyl and n-butyl chloride and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[3]

  • After the Grignard reagent is formed, cool the reaction mixture.

  • Slowly add a formaldehyde equivalent, such as XCH2OR (where X is a halogen and R is an alkyl group), to the cooled Grignard reagent.[3]

  • After the reaction is complete, quench the reaction by acidic hydrolysis to yield this compound.[3]

  • The final product can be purified by standard techniques such as recrystallization or column chromatography.

Method 2: Two-Step Synthesis from Biphenyl and Paraformaldehyde

This approach utilizes biphenyl and paraformaldehyde as readily available starting materials.[4]

Experimental Protocol:

Step 1: Chloromethylation of Biphenyl

  • In a closed reaction system, mix biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and a catalyst (e.g., cuprous chloride).[4]

  • Heat the mixture to 100-120 °C and allow it to react for 2-48 hours.[4]

  • After cooling, the reaction mixture will separate into an aqueous layer and an organic layer.

Step 2: Hydrolysis to this compound

  • Remove the aqueous layer from the previous step.

  • Add water to the organic layer and heat the mixture to reflux for 8-48 hours.[4]

  • Cool the reaction mixture and filter to obtain the crude product.

  • Recrystallize the crude product from a suitable organic solvent (e.g., toluene, methyl tertiary butyl ether, or ethyl acetate) to obtain pure this compound.[4]

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

TechniqueData Highlights
¹H NMR (400 MHz, CDCl₃): δ 7.58-7.30 (m, 9H, aromatic protons), 4.74 (s, 2H, -CH₂-), 1.73 (s, 1H, -OH).[6]
¹³C NMR Key shifts are expected for the aromatic carbons and the methylene carbon.
IR Characteristic peaks for O-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings and the methylene group, and C-O stretching.
Mass Spec. Molecular ion peak (M⁺) at m/z = 184.23.[7]

Applications in Drug Discovery and Development

While this compound itself may not have direct signaling pathway activity, its rigid biphenyl scaffold and reactive hydroxyl group make it a valuable building block in the synthesis of biologically active molecules. It serves as a key intermediate in the preparation of various therapeutic agents. For instance, biphenyl derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize drug candidates.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Grignard reaction, a common and versatile method.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Halogenation cluster_intermediate1 Intermediate cluster_reaction2 Grignard Formation cluster_intermediate2 Intermediate cluster_reaction3 Formylation cluster_final Final Product Biphenyl Biphenyl Halogenation Bromination Biphenyl->Halogenation NBS N-Bromosuccinimide NBS->Halogenation BromoBiphenyl 4-Bromobiphenyl Halogenation->BromoBiphenyl Grignard Grignard Reaction (with Mg) BromoBiphenyl->Grignard GrignardReagent 4-Biphenylmagnesium bromide Grignard->GrignardReagent Formylation Reaction with Formaldehyde GrignardReagent->Formylation FinalProduct This compound Formylation->FinalProduct

Caption: Synthetic workflow for this compound via Grignard reaction.

References

Methodological & Application

4-Biphenylmethanol: A Versatile Protecting Group for Carboxylic Acids in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is fundamental to achieving high yields and minimizing undesired side reactions. The selection of an appropriate protecting group is contingent upon its stability under a range of reaction conditions and its selective removal without affecting other functional groups. The 4-biphenylmethyl (BPM) group, introduced via 4-biphenylmethanol, emerges as a valuable addition to the synthetic chemist's toolkit for the protection of carboxylic acids. Its structural similarity to the well-established benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups allows for the extrapolation of reliable and versatile protection and deprotection protocols.

The BPM group offers a unique combination of stability and selective cleavage. The biphenyl moiety provides steric hindrance and electronic properties that can influence the reactivity and stability of the protected carboxylic acid. This application note provides a comprehensive overview of the anticipated methods for the protection of carboxylic acids using this compound and the subsequent deprotection of the resulting 4-biphenylmethyl esters, based on established procedures for analogous protecting groups.

Principle of Protection and Deprotection

The core principle involves the conversion of a nucleophilic and acidic carboxylic acid into a less reactive ester. This "masking" prevents the carboxylic acid from participating in reactions targeting other parts of the molecule. The BPM ester can be introduced under standard esterification conditions and later cleaved through various methods, including hydrogenolysis, acidic, or oxidative conditions, to regenerate the free carboxylic acid. The choice of deprotection method can be tailored to the overall synthetic strategy, offering orthogonality with other protecting groups.

Data Presentation: A Comparative Overview of Analogous Benzyl and p-Methoxybenzyl Ester Protecting Groups

Given the limited direct literature on the 4-biphenylmethyl group for carboxylic acid protection, the following tables summarize quantitative data for the well-documented benzyl and p-methoxybenzyl protecting groups. These data provide a strong foundation for predicting the performance of the BPM group.

Table 1: Protection of Carboxylic Acids as Benzyl and p-Methoxybenzyl Esters

Carboxylic Acid SubstrateProtecting Group ReagentBase/CatalystSolventReaction ConditionsYield (%)Reference
N-Cbz-glycinep-Methoxybenzyl chlorideTriethylamine--High[1]
Various Carboxylic AcidsN,N-diisopropyl-O-(4-methoxybenzyl)isourea-THF, Acetone, or AcetonitrileRoom TemperatureHigh[1][2]
Various Carboxylic AcidsBenzyl BromideCs₂CO₃DMFRoom Temperature, 12-24h-Extrapolated
Various Carboxylic AcidsToluenep-Toluenesulfonic acidToluene100 °CHigh[3]

Table 2: Deprotection of Benzyl and p-Methoxybenzyl Esters

Protected EsterDeprotection ReagentSolventReaction ConditionsYield (%)Reference
Benzyl 3-chlorobenzoateNickel BorideMethanolAmbient Temperature, 5-60 minup to 95%[3]
Various Benzyl EstersH₂ (g), 10% Pd/CEthanol, Ethyl Acetate, or THF--[4]
Tyrosine-based PMB esterPOCl₃DichloroethaneRoom Temperature82%[1]
Various PMB estersTrifluoroacetic Acid (TFA)Dichloromethane (DCM)-Excellent[1]
PMB-protected β-lactamPhenolNeat60 °C-[1]
Various PMB ethersTriflic acid/1,3-dimethoxybenzeneDichloromethane21 °C, 10 minHigh[5]

Experimental Protocols

Disclaimer: The following protocols are extrapolated from established procedures for the analogous benzyl and p-methoxybenzyl protecting groups. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a Carboxylic Acid using this compound

Objective: To protect a generic carboxylic acid (R-COOH) as its 4-biphenylmethyl (BPM) ester.

Method 1: Using 4-(Bromomethyl)biphenyl

This method is analogous to standard benzylation using benzyl bromide.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-(Bromomethyl)biphenyl (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and anhydrous DMF.

  • Add cesium carbonate (1.5 equiv) to the solution and stir for 10 minutes at room temperature to form the cesium carboxylate salt.

  • In a separate flask, dissolve 4-(bromomethyl)biphenyl (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the solution of 4-(bromomethyl)biphenyl dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-biphenylmethyl ester.

Protocol 2: Deprotection of a 4-Biphenylmethyl (BPM) Ester

Objective: To cleave the BPM ester and regenerate the carboxylic acid.

Method 1: Hydrogenolysis

This method is mild and effective, particularly for substrates that are not sensitive to reduction.

Materials:

  • 4-Biphenylmethyl ester (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Tetrahydrofuran)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the 4-biphenylmethyl ester in a suitable solvent in a reaction flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • The crude product can be further purified by crystallization or chromatography if necessary.

Method 2: Acid-Catalyzed Cleavage

This method is suitable for substrates that are stable to acidic conditions.

Materials:

  • 4-Biphenylmethyl ester (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cation scavenger (e.g., anisole or triethylsilane, optional but recommended)

  • Reaction flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the 4-biphenylmethyl ester in dichloromethane in a reaction flask.

  • If using, add a cation scavenger (e.g., anisole, 5-10 equiv) to the solution.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid to the reaction mixture (a common concentration is 25-50% TFA in DCM, but neat TFA can also be used).

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.

  • The crude product can then be purified by a suitable method, such as crystallization or chromatography.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Workup & Purification cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Vessel Reaction in Anhydrous DMF Room Temperature Carboxylic_Acid->Reaction_Vessel BPM_Br 4-(Bromomethyl)biphenyl BPM_Br->Reaction_Vessel Base Base (e.g., Cs₂CO₃) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification BPM_Ester 4-Biphenylmethyl Ester (R-COOBPM) Purification->BPM_Ester

Caption: Generalized workflow for the protection of a carboxylic acid using 4-(bromomethyl)biphenyl.

Deprotection_Workflows cluster_hydrogenolysis Method 1: Hydrogenolysis cluster_acid_cleavage Method 2: Acid-Catalyzed Cleavage BPM_Ester 4-Biphenylmethyl Ester (R-COOBPM) Hydrogenolysis_Reagents H₂, Pd/C in EtOH or EtOAc BPM_Ester->Hydrogenolysis_Reagents Deprotection Path 1 Acid_Reagents TFA in DCM (Optional Scavenger) BPM_Ester->Acid_Reagents Deprotection Path 2 Hydrogenolysis_Reaction Stir at RT Hydrogenolysis_Reagents->Hydrogenolysis_Reaction Hydrogenolysis_Workup Filter through Celite & Concentrate Hydrogenolysis_Reaction->Hydrogenolysis_Workup Carboxylic_Acid Carboxylic Acid (R-COOH) Hydrogenolysis_Workup->Carboxylic_Acid Acid_Reaction Stir at 0 °C to RT Acid_Reagents->Acid_Reaction Acid_Workup Evaporate Solvent & Purify Acid_Reaction->Acid_Workup Acid_Workup->Carboxylic_Acid

Caption: Deprotection workflows for 4-biphenylmethyl esters.

Conclusion

The 4-biphenylmethyl protecting group, by analogy to its benzyl and p-methoxybenzyl counterparts, represents a versatile and valuable tool for the protection of carboxylic acids in complex organic synthesis. The availability of multiple deprotection strategies, including mild hydrogenolysis and tunable acidic cleavage, allows for its integration into a wide range of synthetic routes. The protocols and data presented in this application note serve as a foundational guide for researchers and professionals in drug development to effectively utilize the BPM protecting group in their synthetic endeavors. As with any protecting group strategy, empirical optimization for specific substrates is recommended to achieve the highest efficiency and yield.

References

Application of 4-Biphenylmethanol in Medicinal Chemistry: A Keystone for Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Biphenylmethanol is a crucial aromatic alcohol that serves as a fundamental building block in the synthesis of various pharmaceuticals.[1] Its biphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets.[2] This is particularly evident in the development of antihypertensive agents, where this compound and its derivatives are key intermediates in the synthesis of angiotensin II receptor antagonists.[][4] These antagonists, also known as sartans, are a class of drugs that selectively block the angiotensin II receptor type 1 (AT1), leading to vasodilation and a reduction in blood pressure.[4][5]

This document provides detailed application notes on the use of this compound in the synthesis of Fimasartan, a potent and selective AT1 receptor antagonist.[1] It includes a comprehensive experimental protocol for its synthesis, quantitative biological data, and a visualization of the associated signaling pathway.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of the biphenylmethyl moiety, a critical pharmacophore in many angiotensin II receptor antagonists. The hydroxyl group of this compound can be readily converted to a leaving group, such as a halide, allowing for its attachment to a heterocyclic core. This biphenylmethyl group is essential for the high-affinity binding of the antagonist to the AT1 receptor.

Case Study: Fimasartan

Fimasartan is a non-peptide angiotensin II receptor antagonist approved for the treatment of hypertension.[1][4] The synthesis of Fimasartan utilizes a derivative of this compound, specifically N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, to introduce the necessary biphenylmethyl side chain. This side chain mimics the binding of angiotensin II to its receptor, thereby competitively inhibiting its action.[4]

Experimental Protocols

Synthesis of Fimasartan from a this compound Derivative

This protocol outlines a key alkylation step in the synthesis of Fimasartan, where the biphenylmethyl moiety is introduced.

Materials:

  • 2-n-butyl-5-dimethylaminocarbonylmethyl-6-methyl-3H-pyrimidin-4-one

  • N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole (a derivative of this compound)

  • Lithium hydride (LiH)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Lawson's reagent

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Alkylation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-n-butyl-5-dimethylaminocarbonylmethyl-6-methyl-3H-pyrimidin-4-one in a mixture of toluene and DMF.

    • Add lithium hydride to the solution and stir the mixture.

    • Add N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole to the reaction mixture.

    • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Thionation:

    • Quench the reaction carefully with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude alkylated product.

    • Dissolve the crude product in a suitable solvent and add Lawson's reagent.

    • Heat the mixture to effect thionation and removal of the triphenylmethyl protecting group.

  • Purification:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield Fimasartan.

In Vitro Angiotensin II Receptor Binding Assay

This protocol describes a method to determine the inhibitory activity of a compound, such as Fimasartan, on the angiotensin II type 1 (AT1) receptor.

Materials:

  • Rat adrenal cortex membrane preparation (source of AT1 receptors)

  • [125I]Ang II (radiolabeled angiotensin II)

  • Fimasartan or other test compounds

  • Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the rat adrenal cortex membrane preparation, [125I]Ang II, and varying concentrations of Fimasartan in the assay buffer.

    • Include control tubes with no test compound (total binding) and tubes with an excess of unlabeled angiotensin II (non-specific binding).

    • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Fimasartan concentration.

    • Determine the IC50 value, which is the concentration of Fimasartan that inhibits 50% of the specific binding of [125I]Ang II to the AT1 receptor, by non-linear regression analysis.

Quantitative Data

The biological activity of Fimasartan as an angiotensin II receptor antagonist has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data.

CompoundParameterValueTargetReference
FimasartanIC500.16 nMAT1 Receptor[1]
FimasartanIC500.13 nMAT1 Receptor[6]

Visualizations

Signaling Pathway of Angiotensin II and the Action of Fimasartan

The following diagram illustrates the renin-angiotensin system and the mechanism of action of Fimasartan. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, triggering a cascade of intracellular events that lead to increased blood pressure. Fimasartan competitively blocks this receptor, thereby inhibiting the downstream effects of angiotensin II.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone ERK_MAPK ERK/p38 MAPK Signaling AT1R->ERK_MAPK Fimasartan Fimasartan Fimasartan->AT1R Blocks Nrf2 Nrf2 Pathway (Upregulation) Fimasartan->Nrf2 Promotes IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP CYR61 CYR61 Expression ERK_MAPK->CYR61

Caption: The Renin-Angiotensin System and Fimasartan's Mechanism.

Experimental Workflow for Fimasartan Synthesis

The following diagram outlines the general workflow for the synthesis of Fimasartan, highlighting the key alkylation and thionation steps.

Synthesis_Workflow Start Starting Materials: - Pyrimidinone Derivative - this compound Derivative Alkylation Alkylation Reaction Start->Alkylation Workup1 Aqueous Work-up and Extraction Alkylation->Workup1 Thionation Thionation and Deprotection Workup1->Thionation Purification Column Chromatography Thionation->Purification Fimasartan Fimasartan (Final Product) Purification->Fimasartan

Caption: General workflow for the synthesis of Fimasartan.

References

Application Note: Experimental Protocols for the Esterification of 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of esters from 4-biphenylmethanol, a crucial intermediate in the development of various pharmaceutical compounds and materials.[1] The following sections outline common esterification methodologies, present comparative data, and offer a step-by-step guide for a recommended procedure.

Overview of Esterification Methods

The conversion of an alcohol to an ester is a fundamental transformation in organic synthesis. For a substrate like this compound, several reliable methods can be employed. The choice of method often depends on the specific carboxylic acid used, the scale of the reaction, and the sensitivity of the substrates to acidic or harsh conditions. The three most common and effective methods are Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Comparative Analysis of Esterification Protocols

The selection of an appropriate synthetic route is critical for efficiency and yield. The table below summarizes the key parameters for three widely used esterification methods applicable to this compound.

Parameter Fischer Esterification Steglich Esterification Mitsunobu Reaction
Reagents Carboxylic Acid, excess Alcohol (can be the substrate), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)[2][3]Carboxylic Acid, Alcohol, Carbodiimide (DCC, EDC), DMAP (catalyst)[4][5]Carboxylic Acid, Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD)[6][7][8]
Solvent Typically the excess alcohol or a non-polar solvent like Toluene[2]Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[9][10]Aprotic solvents (e.g., Tetrahydrofuran (THF), Dioxane)[11]
Temperature Reflux / High Temperature[2]0 °C to Room Temperature[4]0 °C to Room Temperature[11]
Reaction Time Several hours to days1 to 12 hours1 to 8 hours
Advantages Inexpensive reagents, simple procedure.[2]Mild conditions, suitable for acid-sensitive substrates, high yields.[4][5]Very mild conditions, high yields, proceeds with stereochemical inversion for chiral alcohols.[6][7]
Disadvantages Harsh acidic conditions, requires high heat, equilibrium-limited.[12]Byproduct (dicyclohexylurea) can complicate purification, reagents are more expensive.[5]Stoichiometric byproducts (triphenylphosphine oxide, hydrazine) require careful purification, expensive reagents.
Typical Yield 60-95% (can be lower if water is not removed)80-99%85-99%

Detailed Experimental Protocol: Steglich Esterification of this compound

The Steglich esterification is a highly efficient and mild method for forming ester bonds, making it particularly suitable for drug development where substrate integrity is paramount.[4] This protocol describes the synthesis of 4-biphenylmethyl acetate as a representative example.

Materials:

  • This compound

  • Acetic Acid (glacial)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and acetic acid (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ester.[13]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Steglich esterification protocol.

Steglich_Esterification_Workflow cluster_reagents 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis node_reagents node_reagents node_process node_process node_workup node_workup node_purification node_purification node_final node_final A Dissolve this compound & Acetic Acid in DCM B Add DMAP (Catalyst) A->B C Cool to 0 °C B->C D Add DCC Solution (Initiation) C->D E Stir at Room Temp (4-6 hours) D->E F Filter to Remove DCU E->F G Sequential Washes: 1. 1M HCl 2. NaHCO₃ 3. Brine F->G H Dry (MgSO₄) & Concentrate G->H I Flash Column Chromatography H->I J Characterization (NMR, MS) I->J

Fig 1. Workflow for the Steglich Esterification of this compound.

References

Application Notes and Protocols: 4-Biphenylmethanol as an Acid-Labile Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase synthesis, particularly in the context of peptide and small molecule synthesis, the choice of a linker is critical as it dictates the conditions for both the anchoring of the initial building block and the final cleavage of the synthesized molecule from the solid support. The 4-biphenylmethanol core represents a variation of the widely used acid-labile benzyl alcohol-type linkers, such as those found in Wang and Merrifield resins.[1]

The hydroxyl group of this compound serves as the anchoring point for the first carboxylic acid-containing building block, typically an N-protected amino acid, through an ester linkage. The stability of this ester bond is sufficient to withstand the various coupling and deprotection steps in a typical Fmoc-based solid-phase peptide synthesis (SPPS) workflow. The final product is cleaved from the resin under acidic conditions, which protonate the benzylic oxygen, leading to the formation of a stabilized carbocation and release of the C-terminal carboxylic acid.

A key feature of the this compound linker is the influence of the biphenyl moiety on the stability of the benzylic carbocation formed during cleavage. Compared to the p-alkoxybenzyl system of the Wang resin, the second phenyl group in the biphenyl structure is electron-withdrawing, which is expected to destabilize the carbocation intermediate. Consequently, this linker is anticipated to be more resistant to acid cleavage than the Wang resin, requiring stronger acidic conditions for efficient release of the final product. This property can be advantageous in the synthesis of complex molecules where a higher degree of linker stability is required during the synthetic manipulations.

Data Presentation

The following table summarizes the expected quantitative data for a this compound-derived linker in solid-phase synthesis, based on typical values for related benzyl alcohol-type linkers. Actual values may vary depending on the specific solid support, the nature of the synthesized molecule, and the precise reaction conditions.

ParameterTypical ValueNotes
Resin Loading Capacity 0.3 - 0.8 mmol/gDependent on the type and cross-linking of the solid support (e.g., polystyrene).
First Amino Acid Loading Yield 70 - 95%Influenced by the coupling method and the specific amino acid.
Cleavage Conditions 50-95% TFA in DCMHigher concentrations of TFA are likely required compared to Wang resin due to the electronic effect of the biphenyl group.
Cleavage Time 1 - 4 hoursDependent on TFA concentration and the steric hindrance around the cleavage site.
Cleavage Yield > 90%With optimized cleavage conditions and appropriate scavengers.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving a this compound-based linker in the context of Fmoc-SPPS.

Protocol 1: Attachment of the this compound Linker to an Aminomethyl Resin

This protocol describes the coupling of a derivatized this compound linker, for instance, 4-(4'-(hydroxymethyl)biphenyl-4-yloxy)butyric acid, to an aminomethyl-functionalized solid support.

  • Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 0.8 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Linker Activation: In a separate flask, dissolve 4-(4'-(hydroxymethyl)biphenyl-4-yloxy)butyric acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF (5 mL). Add N,N-diisopropylethylamine (DIEA, 6 equivalents) and allow the activation to proceed for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes. Wash the resin as described in step 4 and dry.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first N-Fmoc protected amino acid to the hydroxyl group of the resin-bound this compound linker.

  • Resin Swelling: Swell the this compound-functionalized resin (1 g) in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes.

  • Coupling Mixture Preparation: In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to the resin loading) in a minimal amount of DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 4 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Esterification: Drain the DMF from the resin and add the coupling mixture. Agitate the reaction at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This protocol outlines the iterative steps for elongating the peptide chain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain the solution, and repeat the treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove the piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: In a separate vessel, activate the next Fmoc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final release of the synthesized peptide from the this compound linker.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Due to the anticipated higher stability of the this compound linker, a higher concentration of TFA (e.g., 95%) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitation: Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase synthesis using a this compound-derived linker.

Caption: Workflow for solid-phase synthesis using a this compound linker.

G start Start: Peptide-O-Linker-Resin protonation Protonation of Ester Oxygen by TFA start->protonation Add TFA Cocktail carbocation Formation of Benzylic Carbocation and Release of Peptide-COOH protonation->carbocation Heterolytic Cleavage scavenging Trapping of Carbocation by Scavengers (e.g., TIS) carbocation->scavenging end End: Free Peptide + Spent Resin scavenging->end

Caption: Proposed mechanism for the acid-catalyzed cleavage from the this compound linker.

References

Application Notes and Protocols for the Analytical Detection of 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-biphenylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to ensure accurate and reproducible results for research, quality control, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. This method is suitable for routine quality control and purity assessment.

Experimental Protocol: Reversed-Phase HPLC

A common approach for the analysis of this compound is reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is often effective. For methods coupled with mass spectrometry, a volatile buffer like formic acid can be added to the mobile phase.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm, which is a common wavelength for biphenyl compounds.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for the analysis of compounds structurally similar to this compound. These values can serve as a benchmark when developing and validating a method for this compound.

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (R²)> 0.998≥ 0.995
Limit of Detection (LOD)0.2 - 0.4 mg/kgSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)0.7 - 1.1 mg/kgSignal-to-Noise ratio of 10:1
Accuracy (Recovery %)90.5% - 108.3%Typically 80-120%
Precision (RSD %)< 10%Typically ≤ 15%

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound samples.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • Oven Temperature Program: An initial temperature of 100 °C, ramped to 320 °C at 35 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities.

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • For trace analysis in complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

Quantitative Data Summary

The following table outlines expected performance characteristics for a validated GC-MS method for trace analysis of related aromatic compounds.

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (R²)> 0.998≥ 0.995
Limit of Detection (LOD)0.2 - 1.5 µg/kgSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)0.5 - 4.7 µg/kgSignal-to-Noise ratio of 10:1
Accuracy (Recovery %)77% - 121%Typically 70-130% for trace analysis
Precision (RSD %)< 15%Typically ≤ 20% for trace analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for detecting and quantifying trace levels of this compound and its metabolites in complex matrices such as biological fluids or environmental samples.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Spectrometric Conditions:

  • Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.

Sample Preparation:

  • For biological samples, protein precipitation followed by solid-phase extraction (SPE) is a common and effective sample preparation strategy.

  • The final extract is typically evaporated and reconstituted in the initial mobile phase before injection.

Quantitative Data Summary

The table below presents the expected high-performance characteristics of a validated LC-MS/MS method.

Validation ParameterTypical PerformanceAcceptance Criteria (Bioanalytical Method Validation)
Linearity (R²)> 0.99≥ 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/LDemonstrable at the lowest level of detection
Limit of Quantitation (LOQ)0.5 - 5.0 ng/LWithin acceptable precision and accuracy
Accuracy (Recovery %)85.0% - 115.0%Within ±15% of nominal concentration (±20% at LLOQ)
Precision (RSD %)< 15%≤ 15% (≤ 20% at LLOQ)

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Inject Data Chromatogram Acquisition HPLC->Data Quant Quantification and Reporting Data->Quant

Caption: General workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Volatile Solvent SPE Solid-Phase Extraction (Optional) Sample->SPE GCMS GC-MS System (Non-polar Column, EI Source) SPE->GCMS Inject Data Mass Spectra Acquisition GCMS->Data Identify Impurity Identification and Quantification Data->Identify

Caption: General workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological/Environmental Sample Precipitation Protein Precipitation Sample->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Evap Evaporation and Reconstitution SPE->Evap LCMSMS LC-MS/MS System (C18 Column, ESI Source, Triple Quad) Evap->LCMSMS Inject Data MRM Data Acquisition LCMSMS->Data Quant Trace Level Quantification Data->Quant

Caption: General workflow for LC-MS/MS analysis of this compound.

References

Scale-Up Synthesis of 4-Biphenylmethanol for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-biphenylmethanol, a key intermediate in the pharmaceutical and specialty chemical industries. The following sections present two primary synthetic routes, a comparative analysis of their key metrics, detailed experimental protocols, and process flow diagrams to guide researchers and production chemists in the efficient and scalable production of this valuable compound.

Introduction

This compound is an aromatic alcohol crucial for the synthesis of various active pharmaceutical ingredients (APIs), particularly antihypertensive and anti-inflammatory agents.[1] It also serves as a building block for liquid crystals and other advanced materials.[1] Industrial production necessitates synthetic routes that are not only high-yielding and produce high-purity material but are also cost-effective, scalable, and environmentally conscious. This document outlines two such methods: a two-step synthesis from biphenyl and paraformaldehyde, and a process involving the reduction of 4-biphenylcarboxaldehyde.

Comparative Data of Synthesis Methods

The selection of a synthetic route for industrial production depends on a variety of factors including raw material cost, process safety, and desired product quality. Below is a summary of quantitative data for the two primary methods detailed in this document.

ParameterMethod 1: Two-Step Synthesis from BiphenylMethod 2: Reduction of 4-Biphenylcarboxaldehyde
Starting Materials Biphenyl, Paraformaldehyde, Phosphoric Acid, HCl4-Biphenylcarboxaldehyde, Sodium Borohydride
Key Reagents Cuprous Chloride (catalyst)Methanol, Water
Reaction Steps 21
Typical Yield ~52%High (typically >90%)
Reported Purity 98% (after recrystallization)>99% (after recrystallization)
Key Advantages Readily available and inexpensive raw materials.[1]High yield, simpler single-step process.
Key Disadvantages Multi-step process, moderate yield, use of corrosive acids.Higher cost of the starting aldehyde.

Experimental Protocols

Method 1: Two-Step Industrial Synthesis from Biphenyl and Paraformaldehyde

This method, adapted from patent literature, offers a cost-effective route to this compound using readily available starting materials.[1] The process involves a chloromethylation of biphenyl followed by hydrolysis.

Step 1: Synthesis of 4-(Chloromethyl)biphenyl Intermediate

  • Reactor Setup: Charge a 3L autoclave reactor with biphenyl (350g, 2.27 mol), cuprous chloride (1.0g, 0.01 mol), paraformaldehyde (90g, 3.0 mol based on CH₂O unit), 85% phosphoric acid (270g), and concentrated hydrochloric acid (1050g).

  • Reaction Conditions: Seal the reactor and pressurize to 3 atm with an inert gas (e.g., nitrogen). Slowly heat the mixture to 120°C with constant stirring. Maintain these conditions for 36 hours.

  • Work-up: Cool the reactor to 30°C. Allow the layers to separate and remove the lower aqueous layer.

Step 2: Hydrolysis to this compound

  • Hydrolysis: To the organic layer remaining in the reactor, add water (1400g). Heat the mixture to 100°C and maintain a reflux with vigorous stirring for 24 hours.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. The crude product will precipitate. Isolate the solid by filtration.

  • Purification: Recrystallize the crude solid from toluene (approximately 3 times the volume of the crude product) to obtain pure this compound.

  • Drying: Dry the purified white solid to a constant weight. The expected yield is approximately 217g (52%) with a purity of 98% as determined by HPLC.[1]

Method 2: Reduction of 4-Biphenylcarboxaldehyde

This protocol describes a high-yielding, single-step reduction of 4-biphenylcarboxaldehyde to this compound using sodium borohydride. This method is suitable for producing high-purity material.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer and a temperature probe, dissolve 4-biphenylcarboxaldehyde (1.0 kg, 5.49 mol) in methanol (5 L).

  • Reaction Initiation: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: In a separate vessel, prepare a solution of sodium borohydride (125 g, 3.30 mol) in cold water (1 L). Slowly add the sodium borohydride solution to the stirred solution of the aldehyde, maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral (pH ~7).

  • Product Isolation: The product will precipitate out of the solution. Isolate the solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield high-purity this compound.

  • Drying: Dry the purified crystalline solid under vacuum.

Process Diagrams

Synthesis_Method_1 Diagram 1: Workflow for Two-Step Synthesis cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Hydrolysis & Purification Biphenyl Biphenyl Reactor1 Autoclave Reactor (120°C, 3 atm, 36h) Biphenyl->Reactor1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reactor1 Acids H3PO4 / HCl Acids->Reactor1 Catalyst CuCl Catalyst->Reactor1 Intermediate 4-(Chloromethyl)biphenyl (in organic layer) Reactor1->Intermediate Reactor2 Hydrolysis (100°C, 24h) Intermediate->Reactor2 Water Water Water->Reactor2 Filtration Filtration Reactor2->Filtration Recrystallization Recrystallization (Toluene) Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Synthesis_Method_2 Diagram 2: Workflow for Reduction Synthesis Aldehyde 4-Biphenylcarboxaldehyde Reduction Reduction Reactor (0-10°C) Aldehyde->Reduction Methanol Methanol Methanol->Reduction Quenching Quenching (1M HCl) Reduction->Quenching NaBH4 Sodium Borohydride Solution NaBH4->Reduction Isolation Filtration & Washing Quenching->Isolation Purification Recrystallization Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the reduction synthesis of this compound.

References

Application Notes: 4-Biphenylmethanol in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Biphenylmethanol is a key precursor in the synthesis of various calamitic (rod-shaped) liquid crystals. Its rigid biphenyl core provides the necessary structural anisotropy, while the reactive hydroxymethyl group offers a versatile handle for introducing various functional groups to tailor the mesomorphic properties. This document provides detailed protocols for the synthesis of ester-linked and Schiff base-linked liquid crystals derived from this compound, along with expected physicochemical properties and characterization methods. The biphenyl moiety is a common building block in many liquid crystalline materials due to its ability to enhance thermal stability and promote the formation of nematic and smectic phases.

General Synthetic Strategies

Two primary strategies are employed to incorporate this compound into liquid crystalline structures:

  • Esterification: The hydroxyl group of this compound can be esterified with a carboxylic acid, typically a 4-alkoxybenzoic acid, to form an ester linkage. This is a robust and widely used method for creating stable liquid crystal molecules.

  • Schiff Base Formation: this compound can be oxidized to its corresponding aldehyde, 4-biphenylcarboxaldehyde. This aldehyde can then be condensed with a primary amine, such as a 4-alkoxyaniline, to form an imine (Schiff base) linkage. Schiff bases are another important class of liquid crystals, known for their straightforward synthesis.

Data Presentation: Physicochemical Properties

The following table summarizes the expected quantitative data for a representative ester-linked liquid crystal, 4-(4'-Hexyloxybenzoyloxy)methylbiphenyl, synthesized from this compound. These values are based on trends observed in similar biphenyl-based liquid crystals.

PropertySymbolExpected ValueSignificance in Liquid Crystal Applications
Phase Transitions
Melting Point (Crystal to Nematic/Smectic)Tm90 - 110 °CDefines the lower operating temperature limit.
Clearing Point (Nematic/Smectic to Isotropic)Tc or Ti120 - 150 °CDefines the upper operating temperature limit.
Mesophase RangeΔT20 - 50 °CThe temperature window in which the material exhibits liquid crystalline properties.
Enthalpy of MeltingΔHm20 - 40 kJ/molRelates to the energy required to break the crystal lattice.
Enthalpy of ClearingΔHc0.5 - 5 kJ/molRelates to the energy of the transition from the ordered liquid crystal phase to the disordered isotropic liquid.
Optical Properties
BirefringenceΔn~0.15 - 0.25A measure of the difference in refractive indices for light polarized parallel and perpendicular to the director; crucial for display applications.
Electrical Properties
Dielectric AnisotropyΔεPositive or NegativeDetermines how the liquid crystal molecules align in an electric field, which is fundamental for display switching.

Experimental Protocols

Protocol 1: Synthesis of an Ester-Linked Liquid Crystal via Steglich Esterification

This protocol details the synthesis of 4-(4'-Hexyloxybenzoyloxy)methylbiphenyl .

Step 1a: Synthesis of 4-Hexyloxybenzoic Acid (Precursor)

  • Materials: 4-Hydroxybenzoic acid, 1-bromohexane, potassium carbonate (K₂CO₃), ethanol, water.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) and potassium carbonate (25.0 g, 180.9 mmol) in 100 mL of ethanol.

    • Add 1-bromohexane (14.3 g, 86.9 mmol) to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

    • Acidify the mixture with concentrated HCl until a white precipitate forms (pH ~2).

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to yield pure 4-hexyloxybenzoic acid.

Step 1b: Esterification of this compound with 4-Hexyloxybenzoic Acid

  • Materials: this compound, 4-hexyloxybenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 27.1 mmol), 4-hexyloxybenzoic acid (6.6 g, 29.8 mmol), and a catalytic amount of DMAP (0.33 g, 2.7 mmol) in 100 mL of anhydrous DCM under a nitrogen atmosphere.

    • Cool the flask in an ice bath to 0 °C.

    • In a separate beaker, dissolve DCC (6.2 g, 29.8 mmol) in 50 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 30 minutes with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Filter off the DCU and wash it with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 5% HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final liquid crystal, 4-(4'-hexyloxybenzoyloxy)methylbiphenyl.

    • Recrystallize from ethanol to obtain the pure product.

Protocol 2: Synthesis of a Schiff Base-Linked Liquid Crystal

This protocol details the synthesis of 4-((biphenyl-4-ylmethylene)amino)phenyl hexyl ether .

Step 2a: Oxidation of this compound to 4-Biphenylcarboxaldehyde

  • Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.

  • Procedure:

    • In a 500 mL flask, suspend PCC (8.7 g, 40.3 mmol) in 200 mL of anhydrous DCM.

    • Add a solution of this compound (5.0 g, 27.1 mmol) in 50 mL of anhydrous DCM to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with 200 mL of diethyl ether.

    • Pass the mixture through a short pad of silica gel to filter out the chromium salts, and wash the pad with additional diethyl ether.

    • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 4-biphenylcarboxaldehyde. This can be used in the next step without further purification or can be purified by column chromatography.

Step 2b: Condensation of 4-Biphenylcarboxaldehyde with 4-Hexyloxyaniline

  • Materials: 4-Biphenylcarboxaldehyde, 4-hexyloxyaniline, absolute ethanol, catalytic amount of acetic acid.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-biphenylcarboxaldehyde (4.0 g, 21.9 mmol) in 50 mL of absolute ethanol.

    • Add 4-hexyloxyaniline (4.2 g, 21.9 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or an appropriate solvent to obtain the pure Schiff base liquid crystal.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To verify the presence of key functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, imine C=N stretch at ~1625 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and their associated enthalpy changes.[1] A typical procedure involves heating and cooling the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic schlieren or smectic focal conic textures) and visually confirm the phase transition temperatures determined by DSC.[1]

Visualizations

G cluster_0 Synthesis of Ester-Linked Liquid Crystal A This compound C Steglich Esterification (DCC, DMAP, DCM) A->C B 4-Hexyloxybenzoic Acid B->C D 4-(4'-Hexyloxybenzoyloxy)methylbiphenyl (Liquid Crystal) C->D

Caption: Workflow for the synthesis of an ester-linked liquid crystal.

G cluster_1 Synthesis of Schiff Base-Linked Liquid Crystal E This compound F Oxidation (PCC, DCM) E->F G 4-Biphenylcarboxaldehyde F->G I Condensation (Ethanol, Acetic Acid) G->I H 4-Hexyloxyaniline H->I J 4-((Biphenyl-4-ylmethylene)amino)phenyl hexyl ether (Liquid Crystal) I->J

References

protocols for the safe handling and disposal of 4-biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and disposal of 4-biphenylmethanol (CAS No. 3597-91-9). Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Safety and Hazard Information

This compound is a white to off-white crystalline solid.[1] While some safety data sheets indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as an irritant and potentially harmful if swallowed.[2][3] It is essential to handle this chemical with appropriate care.

1.1. GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[3]
Skin corrosion/irritation2H315: Causes skin irritation[3]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[3]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[3]
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child[3]

1.2. Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₃H₁₂O[1][4][5][6]
Molecular Weight 184.23 g/mol [1][3][6]
Appearance White to beige crystalline powder/solid[1][2][4][7][8]
Melting Point 96-105 °C[2][4][5][7][8]
Boiling Point 184 °C @ 11 mmHg[5][7]
Solubility Insoluble in water. Soluble in acetone, ethanol, and benzene.[1][4][7]
Storage Temperature Ambient temperatures; store below +30°C in an inert atmosphere.[1][5][7]

Experimental Protocols

2.1. Protocol for Safe Handling of this compound

This protocol outlines the steps for safely handling this compound from receipt to use in the laboratory.

2.1.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10]

  • Eye and Face Protection : Safety glasses with side shields or chemical splash goggles.[9][10] A face shield is recommended when there is a significant risk of splashing.[9]

  • Body Protection : A laboratory coat must be worn and buttoned.[9]

  • Footwear : Closed-toe and closed-heel shoes.[9]

2.1.2. Handling Procedure

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][11]

  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][4][8] Keep the container tightly closed when not in use.[1][4][8]

  • Weighing and Dispensing :

    • Perform weighing and dispensing of the solid powder inside a chemical fume hood to avoid inhalation of dust.

    • Use a dedicated spatula and weighing paper.

    • Close the container immediately after dispensing.

  • In Case of Contact :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][8][12][13]

    • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2][8][12][13]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8][12][13]

    • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately.[2][8][12][13]

2.2. Protocol for Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Alert : Alert others in the immediate area of the spill.

  • Ventilate : Ensure adequate ventilation. For volatile substances or dusts, close the lab door and increase exhaust ventilation through fume hoods.[14]

  • Don PPE : Wear appropriate PPE as described in section 2.1.1.

  • Containment : Cover the spill with an inert absorbent material like vermiculite or sand to contain it.[14][15]

  • Cleanup :

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][8][16] Avoid generating dust.

    • For solutions, after absorbing the liquid, scoop the absorbent material into a designated waste container.[14][15][17]

  • Decontamination : Clean the spill area thoroughly with soap and water.[15][17]

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste according to the disposal protocol below.[18][19]

Disposal Protocol

Chemical waste must be managed in accordance with institutional, local, state, and federal regulations.[16]

3.1. Waste Categorization

  • Solid Waste : Unused this compound, contaminated gloves, absorbent materials, and empty containers.

  • Liquid Waste : Solutions containing this compound.

3.2. Disposal Procedure

  • Waste Segregation : Do not mix this compound waste with other waste streams unless permitted by your institution's waste management guidelines.[16][20]

  • Containerization and Labeling :

    • Place solid waste into a clearly labeled, sealed, and chemically compatible container.[16]

    • Collect liquid waste in a labeled, leak-proof container.

    • The label should include "this compound Waste," the quantity, and relevant hazard warnings.[16]

  • Professional Disposal :

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

    • A common disposal method for solid organic compounds is high-temperature incineration in a permitted facility.[11][16]

    • Alternatively, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11]

    • Never dispose of this compound down the drain.[11]

Visualization

4.1. Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Receive and Store Receive and Store Don PPE->Receive and Store Weigh and Dispense Weigh and Dispense Receive and Store->Weigh and Dispense Use in Experiment Use in Experiment Weigh and Dispense->Use in Experiment Decontaminate Work Area Decontaminate Work Area Use in Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Store Waste Label Waste Container->Store Waste Arrange Professional Disposal Arrange Professional Disposal Store Waste->Arrange Professional Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl in Citrus Fruit Extracts Using 4-Biphenylmethanol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl is a fungicide used to prevent the growth of mold on citrus fruits. Its residues must be monitored to ensure they do not exceed regulatory limits. This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of biphenyl in citrus fruit extracts. To enhance the precision and reliability of the method, 4-biphenylmethanol is employed as an internal standard (IS). An internal standard is a compound with similar chemical properties to the analyte, added in a constant amount to all samples, calibration standards, and quality controls to correct for variations in sample preparation and instrument response. This compound is an ideal internal standard for this application due to its structural similarity to biphenyl, ensuring comparable behavior during extraction and chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValue
Chemical Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 96-100 °C
Boiling Point 184 °C at 11 mmHg
Solubility Soluble in organic solvents like ethanol, acetone, and ether; limited solubility in water.[1]
CAS Number 3597-91-9

Experimental Protocols

Reagents and Materials
  • Biphenyl (analytical standard, >99.5% purity)

  • This compound (internal standard, >99.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Anhydrous Sodium Sulfate (analytical grade)

  • Citrus fruit samples (orange, lemon, grapefruit)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (70:30, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Run Time: 15 minutes.

Preparation of Standard Solutions
  • Biphenyl Stock Solution (1000 µg/mL): Accurately weigh 100 mg of biphenyl and dissolve it in 100 mL of methanol.

  • This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Internal Standard Solution (50 µg/mL): Dilute the IS stock solution with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the biphenyl stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL. Add a constant amount of the working internal standard solution to each calibration standard.

Sample Preparation
  • Extraction:

    • Weigh 10 g of the homogenized citrus fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and 5 g of sodium chloride.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup:

    • Transfer the acetonitrile supernatant to a new tube containing 1 g of anhydrous sodium sulfate to remove any residual water.

    • Vortex for 1 minute and let it stand for 5 minutes.

  • Internal Standard Addition and Dilution:

    • Take a 1 mL aliquot of the clear supernatant and transfer it to a 10 mL volumetric flask.

    • Add 1 mL of the 50 µg/mL internal standard solution.

    • Bring the volume to 10 mL with the mobile phase.

  • Filtration:

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables summarize the expected results from the method validation, demonstrating its suitability for the intended purpose.

Table 1: Chromatographic Parameters
CompoundRetention Time (min)
Biphenyl8.5
This compound (IS)6.2
Table 2: Linearity and Range
ParameterValue
Calibration Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Linear Regression Equation y = 1.25x + 0.05

y = ratio of the peak area of biphenyl to the peak area of the internal standard; x = concentration of biphenyl in µg/mL.

Table 3: Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=6)Recovery (%)Precision (RSD, %)
0.50.48 ± 0.0396.06.3
5.05.1 ± 0.2102.03.9
15.014.7 ± 0.498.02.7
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD 0.03
LOQ 0.1

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation: 1. Weigh 10g of citrus sample 2. Extract with Acetonitrile & NaCl 3. Centrifuge and collect supernatant is_addition Internal Standard Addition: Add 50 µg/mL this compound (IS) to all samples and standards sample_prep->is_addition standard_prep Standard Preparation: 1. Prepare Biphenyl stock (1000 µg/mL) 2. Prepare IS stock (1000 µg/mL) 3. Create calibration curve standards standard_prep->is_addition filtration Filtration: Filter through 0.45 µm syringe filter is_addition->filtration hplc_injection HPLC Injection: - C18 Column - Mobile Phase: ACN:H2O (70:30) - Flow Rate: 1.0 mL/min - Detection: UV at 254 nm filtration->hplc_injection peak_integration Peak Integration: Determine peak areas for Biphenyl and IS hplc_injection->peak_integration calibration_curve Calibration Curve: Plot (Analyte Area / IS Area) vs. Concentration peak_integration->calibration_curve quantification Quantification: Calculate Biphenyl concentration in samples calibration_curve->quantification

Caption: Experimental workflow for the quantification of biphenyl in citrus fruits using this compound as an internal standard.

logical_relationship Analyte Biphenyl Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample Citrus Fruit Matrix Sample->Extraction HPLC HPLC Separation Extraction->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Logical relationship illustrating the role of the internal standard in the analytical process.

Conclusion

The developed HPLC-UV method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of biphenyl in citrus fruit extracts. The use of an internal standard effectively compensates for potential variations during sample preparation and analysis, leading to robust and consistent results. This method is suitable for routine quality control and regulatory monitoring of biphenyl residues in the food industry.

References

Troubleshooting & Optimization

troubleshooting side reactions in 4-biphenylmethanol chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-biphenylmethanol. The information is presented in a question-and-answer format to directly address common issues and side reactions encountered during experimentation.

Troubleshooting Guides

Issue 1: Oxidation of this compound to 4-Biphenylcarboxaldehyde

Question: I am attempting to use this compound in a reaction, but I am observing the formation of an aldehyde impurity, presumably 4-biphenylcarboxaldehyde. How can I prevent this unwanted oxidation?

Answer:

Unwanted oxidation of this compound to 4-biphenylcarboxaldehyde is a common side reaction, especially under harsh reaction conditions or upon prolonged exposure to air.[1] this compound is a primary alcohol and is susceptible to oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Ensure that your solvents are anhydrous and free of peroxides. Ethers, for example, can form explosive peroxides and contribute to oxidation.

  • Temperature Control: Avoid excessive heat, as this can accelerate oxidation. If your desired reaction requires elevated temperatures, carefully monitor the reaction and consider using a lower temperature for a longer duration.

  • Reagent Compatibility: Be mindful of the reagents used. Strong oxidizing agents will readily convert the alcohol to the aldehyde or even the carboxylic acid. If your reaction involves reagents that could act as oxidants, consider alternative, milder reagents.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent gradual oxidation over time.[1]

Purification of this compound from 4-Biphenylcarboxaldehyde:

If oxidation has already occurred, the resulting aldehyde can often be separated from the alcohol using column chromatography on silica gel. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.

Issue 2: Formation of Ether Byproducts

Question: During my reaction involving this compound, I have identified a high-molecular-weight impurity that I suspect is a bis(4-biphenylmethyl) ether. How can I avoid this etherification side reaction?

Answer:

The formation of bis(4-biphenylmethyl) ether is a potential side reaction, particularly under acidic conditions or at elevated temperatures. This occurs through an acid-catalyzed dehydration reaction between two molecules of this compound.

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, avoid the use of strong acids in your reaction. If an acid is required, consider using a milder acid or a smaller catalytic amount.

  • Temperature Control: Higher temperatures promote dehydration reactions. Running the reaction at a lower temperature can significantly reduce the rate of ether formation.

  • Reaction Concentration: High concentrations of the alcohol can favor the bimolecular ether formation. If feasible, run the reaction at a lower concentration.

  • Use of a Protecting Group: If the hydroxyl group is not directly involved in your desired transformation, consider protecting it as a more stable ether (e.g., a silyl ether) or another suitable protecting group. This will prevent it from participating in unwanted side reactions.

Experimental Protocol: Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a common method for preparing ethers. However, when using a sterically hindered alcohol like this compound, the competing E2 elimination of the alkyl halide can become a significant side reaction.

Parameter Recommendation Rationale
Base Use a strong, non-hindered base (e.g., NaH).To ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide.
Alkyl Halide Use a primary alkyl halide.Secondary and tertiary alkyl halides will favor elimination over substitution.
Temperature Keep the reaction temperature as low as possible.Higher temperatures favor the E2 elimination pathway.
Solvent Use a polar aprotic solvent (e.g., THF, DMF).To dissolve the alkoxide and promote the SN2 reaction.
Issue 3: Unwanted Friedel-Crafts Type Reactions

Question: I am running a reaction with this compound in the presence of a Lewis acid and am seeing a complex mixture of byproducts. Could this be due to Friedel-Crafts side reactions?

Answer:

Yes, under strongly acidic or Lewis acidic conditions, this compound can participate in Friedel-Crafts type reactions. The benzylic alcohol can be protonated, and subsequent loss of water can generate a stabilized benzylic carbocation. This electrophile can then alkylate another aromatic ring, either from another molecule of this compound or from another aromatic species in the reaction mixture, leading to a complex mixture of poly-arylated byproducts.

Troubleshooting Steps:

  • Avoid Strong Lewis Acids: If possible, choose alternative catalysts that are less prone to promoting carbocation formation.

  • Control Reaction Temperature: Lowering the reaction temperature can help to suppress the formation of the carbocation intermediate.

  • Protect the Hydroxyl Group: Protecting the alcohol functionality will prevent the formation of the initial carbocation, thus inhibiting this side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: Common impurities can include unreacted starting materials from its synthesis (e.g., 4-biphenylcarboxylic acid or its esters), byproducts from the reduction process, and the oxidation product, 4-biphenylcarboxaldehyde. The purity can be assessed by techniques such as HPLC or GC-MS.

Q2: What is a suitable method for the purification of crude this compound?

A2: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system would be one in which the compound is soluble at high temperatures but has limited solubility at room temperature. A mixed solvent system, such as toluene/hexanes or ethanol/water, can be effective. For smaller scales or to remove stubborn impurities, column chromatography on silica gel is a good option.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of this compound and the formation of products. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under a UV lamp. This compound and many of its derivatives are UV active. For more quantitative analysis, HPLC or GC-MS can be used.

Experimental Protocols & Data

Protocol: Swern Oxidation of this compound

This protocol describes a mild oxidation of this compound to 4-biphenylcarboxaldehyde, which minimizes over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Expected Yield Common Side Products
4-Biphenylcarboxaldehyde>90%Unreacted this compound, Thioacetal byproduct (if temperature is not controlled)

Visualizations

Troubleshooting_Workflow start Side Reaction Observed issue Identify Side Product(s) (e.g., by GC-MS, NMR) start->issue oxidation Oxidation Product (Aldehyde/Carboxylic Acid) issue->oxidation Aldehyde/Acid Detected ether Ether Byproduct issue->ether High MW Impurity friedel_crafts Friedel-Crafts Product issue->friedel_crafts Complex Aromatic Mixture sol_oxidation Troubleshoot Oxidation: - Inert Atmosphere - Pure Solvents - Temperature Control oxidation->sol_oxidation sol_ether Troubleshoot Etherification: - Avoid Strong Acids - Temperature Control - Lower Concentration ether->sol_ether sol_friedel_crafts Troubleshoot Friedel-Crafts: - Avoid Strong Lewis Acids - Temperature Control - Protect Hydroxyl Group friedel_crafts->sol_friedel_crafts purify Purify Product (Column Chromatography, Recrystallization) sol_oxidation->purify sol_ether->purify sol_friedel_crafts->purify end Pure Product Obtained purify->end

Caption: A general workflow for troubleshooting side reactions in this compound chemistry.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Pathway cluster_1 Competing Elimination Pathway ROH This compound RO_minus 4-Biphenylmethoxide ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus SN2 SN2 Reaction RO_minus->SN2 R_X Alkyl Halide (R-X) R_X->SN2 Product 4-Biphenylmethyl Ether (R-O-R') SN2->Product E2 E2 Elimination Alkene Alkene E2->Alkene RO_minus_E2 4-Biphenylmethoxide (acts as base) RO_minus_E2->E2 R_X_E2 Alkyl Halide (R-X) R_X_E2->E2

Caption: Reaction pathways in the Williamson ether synthesis using this compound.

References

Technical Support Center: Optimization of 4-Biphenylmethanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-biphenylmethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound for synthetic or analytical purposes.

Q1: My derivatization reaction is incomplete, resulting in a low yield. What are the common causes and solutions?

A1: Incomplete derivatization is a frequent challenge. Several factors can be responsible:

  • Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient. It is critical to optimize both parameters for your specific reagents and substrate. For instance, silylation reactions with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often require heating at 60°C for 30-60 minutes to proceed to completion.[1]

  • Presence of Moisture: Many derivatizing reagents, especially silylating agents (e.g., BSTFA, TMCS) and acylating agents, are highly sensitive to moisture.[1] Water present in the sample, solvents, or glassware can consume the reagent, leading to an incomplete reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Reagent Quality and Stoichiometry: The derivatizing agent may have degraded due to improper storage or handling.[1] Always use high-quality reagents stored under the recommended conditions. Furthermore, an insufficient amount of the reagent will result in an incomplete reaction. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[1]

  • Steric Hindrance: The bulky nature of the biphenyl group may sterically hinder the approach of the derivatizing agent to the hydroxyl group. Using a less sterically hindered derivatization reagent or a more reactive one can sometimes overcome this issue.

Q2: I am observing significant side products or reagent-related artifacts in my analysis (GC-MS/HPLC). How can I minimize these?

A2: The formation of byproducts and the presence of excess reagent can interfere with the analysis.[1]

  • Optimize Stoichiometry: Using a large excess of the derivatization reagent can sometimes lead to side reactions or large, tailing peaks in chromatography. While an excess is necessary, it should be optimized to be the minimum required for complete conversion.

  • Post-Derivatization Cleanup: A cleanup step after the reaction is often effective. For reactions involving acidic or basic catalysts, a simple aqueous wash (e.g., with saturated sodium bicarbonate solution or dilute acid) followed by extraction into an organic solvent can remove catalysts and water-soluble byproducts.[1][4] For silylation reactions, the excess reagent and byproducts are often volatile and can be removed by evaporation under a stream of nitrogen.

  • Reagent Choice: Some derivatization reagents produce more volatile and less interfering byproducts. For example, when using BSTFA for silylation, the main byproduct, N-methyltrifluoroacetamide, is volatile and typically does not interfere with GC analysis.[5]

Q3: My silyl ether derivatives of this compound seem unstable and hydrolyze before or during GC-MS analysis. What can I do?

A3: Silyl ethers are susceptible to hydrolysis, especially in the presence of trace moisture or acidic conditions.

  • Ensure Anhydrous Conditions: As mentioned in Q1, the complete exclusion of water is paramount. This includes the sample, solvents, and the entire GC system (injector, column).[1]

  • Use a More Stable Silylating Agent: While trimethylsilyl (TMS) ethers are common, they are among the most moisture-sensitive. For increased stability, consider using bulkier silylating agents like tert-butyldimethylsilyl (TBDMS) chloride. TBDMS ethers are significantly more stable to hydrolysis.

  • Analyze Promptly: Analyze derivatized samples as soon as possible after preparation. If storage is necessary, keep them in a tightly sealed vial with an inert atmosphere in a desiccator or freezer.

Q4: The sensitivity of my analytical method (GC-MS or HPLC) is poor even after derivatization. How can I improve detection limits?

A4: Low sensitivity can be a result of incomplete derivatization or a suboptimal choice of derivative for your detection method.

  • Ensure Complete Reaction: First, confirm the reaction has gone to completion by following the troubleshooting steps in Q1.

  • Choose the Right Derivative for the Detector:

    • For GC-MS (EI mode): Silyl derivatives are excellent as they increase volatility and often provide characteristic fragmentation patterns.

    • For GC-ECD (Electron Capture Detector): If you need very high sensitivity for trace analysis, use a reagent that introduces electrophoric groups, such as perfluoroacylating agents (e.g., trifluoroacetic anhydride, pentafluorobenzoyl chloride).[1]

    • For HPLC-UV: To enhance UV absorbance, derivatize with a reagent containing a strong chromophore.[6]

    • For HPLC-Fluorescence: Use a derivatizing agent that introduces a fluorescent tag to the molecule.

Quantitative Data on Representative Reaction Conditions

The following table summarizes typical starting conditions for common derivatization reactions of alcohols like this compound. These should be considered as starting points for further optimization.

Derivatization TypeReagentCatalyst/BaseSolventTemperatureTimeApplication
Esterification Acetyl Chloride (1.1 eq)Triethylamine (1.2 eq)Anhydrous DCM0°C to RT2-4 hoursSynthetic Modification
Etherification Benzyl Bromide (1.2 eq)Sodium Hydride (1.5 eq)Anhydrous THF0°C to RTOvernightSynthetic Modification
Silylation BSTFA + 1% TMCS(TMCS acts as catalyst)Pyridine or Acetonitrile60-75 °C30-60 minGC-MS Analysis
Acylation for ECD Pentafluorobenzoyl ChloridePyridineToluene60 °C45 minTrace Analysis (GC-ECD)

Experimental Protocols

Protocol 1: Esterification via Acylation

This protocol describes a general procedure for the esterification of this compound using an acyl chloride to introduce new functional groups.[7]

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Reagent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Silylation for GC-MS Analysis

This protocol is designed to create a volatile trimethylsilyl (TMS) ether derivative of this compound for analysis.[1][8]

  • Sample Preparation: Place the dried, accurately weighed sample of this compound (approx. 1 mg) into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Anhydrous pyridine or acetonitrile can be used as a solvent if needed.

  • Reaction: Tightly cap the vial and heat in a heating block or oven at 75°C for 45 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the derivatization of this compound, followed by purification and analysis.

Derivatization_Workflow General Workflow for this compound Derivatization & Analysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis start This compound (Starting Material) reagents Select Reagents (e.g., Acyl Chloride, Silylating Agent) reaction Derivatization Reaction (Anhydrous, Inert Atmosphere) reagents->reaction Add Reagents & Solvent monitoring Monitor Progress (TLC / GC) reaction->monitoring Sample Periodically monitoring->reaction Incomplete workup Quench & Workup (e.g., Aqueous Wash, Extraction) monitoring->workup Complete purify Purification (Column Chromatography / Evaporation) workup->purify analysis Characterization & Analysis (GC-MS, HPLC, NMR) purify->analysis result Final Derivative analysis->result

Caption: General workflow for derivatization and analysis.

References

Technical Support Center: Purification of Crude 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-biphenylmethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Question 1: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue when purifying organic compounds. It can occur if the solution is supersaturated at a temperature above the melting point of the solute or if significant impurities are present, depressing the melting point.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1: Adjust Solvent Composition: If using a mixed solvent system like ethanol/water, add a small amount of the "good" solvent (ethanol) to decrease the saturation point and lower the temperature at which crystallization begins.

  • Solution 2: Slower Cooling: Allow the flask to cool more gradually to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Solution 3: Reduce Impurity Load: If the crude material is highly impure, consider a preliminary purification step, such as a simple filtration or a quick column chromatography pass, before attempting recrystallization.

Question 2: The yield of my recrystallized this compound is very low. How can I improve it?

Answer:

A low yield is often due to using an excessive amount of solvent or premature crystallization.

  • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Solution 2: Prevent Premature Crystallization: If performing a hot filtration step, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Solution 3: Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solution 4: Ensure Complete Precipitation: Cool the solution in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

Question 3: My final this compound product is still colored/impure after one recrystallization. What are the next steps?

Answer:

If impurities are still present, a second recrystallization or the use of activated charcoal may be necessary.

  • Solution 1: Second Recrystallization: Repeating the recrystallization process is often effective at removing remaining impurities.

  • Solution 2: Use Activated Charcoal: If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Solution 3: Alternative Purification Method: If recrystallization is ineffective, column chromatography is a highly effective alternative for separating stubborn impurities.

Column Chromatography Troubleshooting

Question 1: I am having trouble separating this compound from its common impurity, biphenyl, using column chromatography. What can I do?

Answer:

Biphenyl is a common non-polar impurity from Grignard synthesis routes.[2] Since this compound is more polar than biphenyl due to its hydroxyl group, a good separation is achievable with the correct mobile phase.

  • Solution 1: Optimize the Mobile Phase: The polarity of the eluent is critical. Start with a low polarity mobile phase, such as a hexane/ethyl acetate mixture with a high hexane ratio (e.g., 9:1 or 8:2). This will allow the less polar biphenyl to elute first, while the more polar this compound will be retained longer on the silica gel. You can then gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate) to elute the this compound.

  • Solution 2: Use Thin-Layer Chromatography (TLC) for Method Development: Before running the column, use TLC to determine the optimal solvent system. The ideal system will show good separation between the spots for biphenyl and this compound, with the Rf value of this compound ideally between 0.2 and 0.4.

  • Solution 3: Proper Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which can lead to poor separation.

Question 2: My this compound is eluting too quickly (high Rf) or not at all (Rf of 0) from the column.

Answer:

This is a common issue related to the polarity of the mobile phase.

  • If Eluting Too Quickly (High Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of this compound with the polar silica gel, slowing its elution.

  • If Not Eluting (Rf of 0): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mobile phase to decrease the affinity of the this compound for the stationary phase and allow it to move down the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A: The nature of impurities depends on the synthetic method. For the common Grignard reaction synthesis, the most prevalent impurity is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[2] Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q2: What is a good solvent system for the recrystallization of this compound?

A: this compound is soluble in organic solvents like ethanol and acetone and insoluble in water.[2][3] A mixed-solvent system of ethanol and water is often an excellent choice. The crude product is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy, indicating saturation. This allows for the formation of pure crystals upon cooling.

Q3: How can I monitor the progress of my column chromatography purification?

A: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Small samples of the fractions collected from the column are spotted on a TLC plate and eluted with the mobile phase used for the column. This allows you to identify which fractions contain the pure this compound, which contain impurities, and which are mixed.

Q4: What is the expected melting point of pure this compound?

A: The reported melting point of pure this compound is in the range of 96-105 °C.[3][4] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Data Presentation

Table 1: Recrystallization Solvent System Selection
Solvent SystemSuitability RationaleExpected Purity
Ethanol/Water Excellent choice. This compound is soluble in hot ethanol and insoluble in water. This allows for controlled precipitation and high recovery of pure crystals.> 99%
Toluene Can be used. A patent describes recrystallization from toluene yielding a product with 98% purity.[5]~98%
Ethanol Good as a single solvent system, but recovery may be lower than with a mixed solvent system as this compound has some solubility in cold ethanol.> 98%
Hexane Poor choice. This compound has low solubility in hexane even at elevated temperatures.N/A
Water Unsuitable. This compound is insoluble in water.[3]N/A
Table 2: Typical Column Chromatography Parameters and Results
ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for separating compounds with different polarities.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from a low polarity (e.g., 9:1) to a higher polarity (e.g., 7:3) allows for the elution of the non-polar biphenyl impurity first, followed by the more polar this compound.
Typical Rf of Biphenyl ~0.6 - 0.8 (in 8:2 Hexane/EtOAc)Biphenyl is non-polar and will travel up the TLC plate and elute from the column quickly.
Typical Rf of this compound ~0.2 - 0.4 (in 8:2 Hexane/EtOAc)The hydroxyl group increases polarity, leading to stronger interaction with the silica gel and a lower Rf value.
Purity Before Purification ~85-95% (with biphenyl as the main impurity)Typical purity from a Grignard synthesis.
Purity After Purification > 99%Column chromatography is highly effective at removing biphenyl and other impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound (Ethanol/Water System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and swirling.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give an Rf value of approximately 0.2-0.4 for this compound and a significantly higher Rf for biphenyl.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor their composition using TLC. The less polar biphenyl will elute first.

  • Gradient Elution (Optional): Once the biphenyl has been eluted, you can gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane/ethyl acetate) to speed up the elution of the this compound.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified solid product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Method_Choice Choose Purification Method Crude->Method_Choice Dissolve Dissolve in Minimum Hot Solvent Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product Analysis Purity Analysis (TLC, MP) Pure_Product->Analysis Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Method_Choice->Dissolve Recrystallization Method_Choice->Column_Chromatography High Impurity Load

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Product 'Oiled Out'? Start->Oiling_Out Reheat Reheat to Redissolve Oiling_Out->Reheat Yes Low_Yield Low Crystal Yield? Oiling_Out->Low_Yield No Add_Good_Solvent Add More 'Good' Solvent (e.g., Ethanol) Reheat->Add_Good_Solvent Cool_Slower Cool More Slowly Add_Good_Solvent->Cool_Slower Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Yes Impure_Product Product Still Impure? Low_Yield->Impure_Product No Preheat_Funnel Pre-heat Funnel for Hot Filtration Minimize_Solvent->Preheat_Funnel Concentrate_Mother_Liquor Concentrate Mother Liquor Preheat_Funnel->Concentrate_Mother_Liquor Repeat_Recrystallization Repeat Recrystallization Impure_Product->Repeat_Recrystallization Yes Success Successful Purification Impure_Product->Success No Use_Charcoal Use Activated Charcoal Repeat_Recrystallization->Use_Charcoal

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with 4-biphenylmethanol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to facilitate your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid. It is sparingly soluble in water but demonstrates greater solubility in various organic solvents. Its biphenyl structure contributes to its non-polar character, while the hydroxyl group adds a degree of polarity, allowing for hydrogen bonding.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is reported to be soluble in acetone, ethanol, and ether. It is also soluble in benzene. A specific quantitative value indicates its solubility in acetone is 25 mg/mL.

Q3: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?

A3: When encountering solubility issues, consider the following initial steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound. Ensure the chosen temperature is below the solvent's boiling point and does not cause degradation of any reaction components.

  • Mechanical Agitation: Increase the stirring rate or use a sonicator to aid in the dissolution process by breaking down solid aggregates and increasing the surface area of the solute.

  • Use a Co-solvent: Introducing a small amount of a co-solvent in which this compound is more soluble can enhance the overall solvating power of the solvent system.

Q4: Can I use a mixed-solvent system for the recrystallization of this compound?

A4: Yes, a mixed-solvent system is often effective for recrystallizing biphenyl compounds. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This creates an ideal saturation point for crystal formation upon slow cooling. For instance, an ethanol/water mixture can be a good choice.

Q5: My this compound precipitates out of solution during the reaction. What could be the cause?

A5: Precipitation during a reaction can be due to several factors:

  • Change in Solvent Polarity: The reaction may be forming products that alter the overall polarity of the solvent mixture, causing the starting material to become less soluble.

  • Temperature Fluctuation: A decrease in the reaction temperature can lead to supersaturation and subsequent precipitation.

  • Formation of an Insoluble Intermediate or Product: The reaction itself might be producing a species that is insoluble in the chosen solvent system.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Issue 1: this compound Fails to Dissolve in the Chosen Solvent
  • Possible Cause: The solvent may not have the appropriate polarity to effectively solvate the this compound molecule.

  • Solution:

    • Consult Solubility Data: Refer to the solubility data table below to select a more appropriate solvent.

    • Increase Temperature: Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature.

    • Employ a Co-solvent System: Add a small amount of a co-solvent in which this compound is known to be highly soluble (e.g., acetone, THF).

    • Particle Size Reduction: Grind the this compound to a fine powder to increase its surface area, which can improve the rate of dissolution.

Issue 2: "Oiling Out" During Recrystallization
  • Possible Cause: The compound is coming out of solution as a liquid phase instead of a solid crystalline lattice. This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent.

  • Solution:

    • Increase Solvent Volume: Add more of the hot solvent to decrease the concentration and lower the saturation point.

    • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can favor oiling out over crystallization.

    • Change the Solvent System: Select a solvent with a lower boiling point or a different polarity. A mixed-solvent system can also be effective.

    • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to encourage the formation of a crystalline lattice.

Issue 3: Low Yield After Recrystallization
  • Possible Cause: A significant amount of the compound remains dissolved in the mother liquor.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure Complete Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.

    • Recover a Second Crop: Concentrate the mother liquor by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventQualitative SolubilityQuantitative Solubility (at 25 °C)
WaterSparingly Soluble-
AcetoneSoluble25 mg/mL
EthanolSoluble-
Diethyl EtherSoluble-
BenzeneSoluble-
Tetrahydrofuran (THF)Likely Soluble-
TolueneLikely Soluble-

Note: "-" indicates data not available in the searched literature. Researchers are encouraged to determine the solubility in their specific solvent system experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the solubility of this compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Suzuki-Miyaura Coupling Reaction with this compound Derivative - Addressing Solubility

This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction where the biphenyl-containing reactant may have limited solubility.

Materials:

  • Aryl halide derived from this compound (e.g., 4-(bromomethyl)biphenyl)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Methodology:

  • Reactant Dissolution: In a round-bottom flask, combine the aryl halide derived from this compound and the arylboronic acid.

  • Solvent Addition and Heating: Add the solvent mixture (e.g., a 4:1:1 ratio of Toluene:Ethanol:Water). Heat the mixture with stirring to a temperature that ensures complete dissolution of the reactants (e.g., 80-90 °C). The use of a co-solvent system (ethanol and water with toluene) is crucial for solubilizing both the organic-soluble aryl halide and the more polar base and boronic acid.

  • Catalyst and Base Addition: Once the reactants are fully dissolved, add the palladium catalyst and the base to the hot solution.

  • Reaction Monitoring: Maintain the reaction at the elevated temperature and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography. For recrystallization, consider a mixed-solvent system like ethanol/water.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue with This compound check_temp Is the solvent heated? start->check_temp heat_solvent Heat the solvent (monitor stability) check_temp->heat_solvent No check_agitation Is mechanical agitation (stirring/sonication) sufficient? check_temp->check_agitation Yes heat_solvent->check_agitation increase_agitation Increase stirring rate or use sonicator check_agitation->increase_agitation No consider_cosolvent Consider using a co-solvent system check_agitation->consider_cosolvent Yes increase_agitation->consider_cosolvent select_cosolvent Select a co-solvent with high solubility for the compound (e.g., Acetone, THF) consider_cosolvent->select_cosolvent Yes change_solvent Change the primary solvent based on solubility data consider_cosolvent->change_solvent No end_success Success: Compound Dissolved select_cosolvent->end_success change_solvent->end_success end_fail Further investigation needed: - Purity of compound - Reaction compatibility change_solvent->end_fail

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

SolubilizationTechniques Logical Relationships of Solubilization Techniques solubility_issue Poor Solubility of This compound physical_methods Physical Methods solubility_issue->physical_methods chemical_methods Chemical Methods solubility_issue->chemical_methods heating Heating physical_methods->heating agitation Agitation / Sonication physical_methods->agitation particle_size Particle Size Reduction physical_methods->particle_size cosolvency Co-solvency chemical_methods->cosolvency solvent_selection Solvent Selection chemical_methods->solvent_selection

Caption: Interrelationship of common techniques for enhancing the solubility of this compound.

Technical Support Center: 4-Biphenylmethanol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-biphenylmethanol to prevent its degradation. It includes troubleshooting guides for common issues encountered during storage and experimental use, as well as detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3][4] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the primary causes of this compound degradation?

A2: The degradation of this compound is primarily caused by oxidation, exposure to light (photodegradation), and high temperatures.[5] As a benzylic alcohol, the most common degradation pathway is the oxidation of the alcohol group to form 4-phenylbenzaldehyde.[5]

Q3: I've noticed a change in the color of my this compound powder. What could be the cause?

A3: A change in color, such as the appearance of a yellowish tint, can be an indicator of degradation. This is often due to the formation of impurities, particularly the oxidation product 4-phenylbenzaldehyde. It is advisable to assess the purity of the material before use.

Q4: Can I store solutions of this compound?

A4: While solid this compound is relatively stable under proper storage conditions, solutions may be more susceptible to degradation, especially if exposed to light or air. If you need to store solutions, use a degassed, anhydrous solvent and protect the solution from light by using an amber-colored vial. For short-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) Exposure to air, light, or moisture, leading to oxidation or hydrolysis.1. Visually inspect the material. 2. Perform a purity analysis using HPLC or GC-MS to identify and quantify any degradation products. 3. If significant degradation is detected, the material may not be suitable for sensitive applications. 4. Review storage procedures to ensure the container is tightly sealed and protected from light.
Inconsistent experimental results Degradation of the starting material, leading to lower active ingredient concentration and the presence of impurities that may interfere with the reaction.1. Verify the purity of the this compound using a validated analytical method before use. 2. If degradation is confirmed, purify the material (e.g., by recrystallization) or use a fresh batch. 3. Ensure that the solvents and reagents used in the experiment are of high purity and free from oxidizing contaminants.
Appearance of unexpected peaks in chromatograms (HPLC, GC) Formation of degradation products during sample preparation or analysis. Sonication, for instance, can induce degradation of benzylic alcohols.[2]1. Identify the unknown peaks using a mass spectrometer (LC-MS or GC-MS). 2. Review the sample preparation procedure to minimize stress on the compound (e.g., avoid excessive heating, sonication, or exposure to light). 3. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose a solution of 1 mg/mL of this compound in acetonitrile to UV light (254 nm) for 24 hours.

2. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This HPLC method is designed to separate this compound from its potential degradation products, particularly 4-phenylbenzaldehyde.

Parameter Condition
Instrumentation HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Elution 0-5 min: 50% B 5-15 min: 50% to 90% B 15-20 min: 90% B 20-21 min: 90% to 50% B 21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Oxidation, Light, Heat 4-Phenylbenzaldehyde 4-Phenylbenzaldehyde Degradation_Products->4-Phenylbenzaldehyde Other_Impurities Other_Impurities Degradation_Products->Other_Impurities

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_troubleshooting Troubleshooting cluster_stability_study Stability Study Store Store this compound (Cool, Dry, Dark, Inert Atmosphere) Observe_Degradation Observe Signs of Degradation? Store->Observe_Degradation Analyze_Purity Analyze Purity (HPLC/GC-MS) Observe_Degradation->Analyze_Purity Yes Forced_Degradation Perform Forced Degradation Study Observe_Degradation->Forced_Degradation No, Proactive Study Purify_or_Discard Purify or Discard Analyze_Purity->Purify_or_Discard Develop_SIAM Develop Stability-Indicating Analytical Method (SIAM) Forced_Degradation->Develop_SIAM Validate_Method Validate Method Develop_SIAM->Validate_Method

Caption: Workflow for storage, troubleshooting, and stability analysis.

References

resolving peak tailing of 4-biphenylmethanol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues.

Troubleshooting Guide: Resolving Peak Tailing of 4-Biphenylmethanol

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. This guide specifically addresses the issue of peak tailing for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a neutral compound like this compound in reverse-phase HPLC?

A1: While this compound is a neutral compound, peak tailing can still occur due to several factors:

  • Secondary Interactions with Silanol Groups: The most common cause of peak tailing in silica-based columns is the interaction of analytes with residual silanol groups (Si-OH) on the stationary phase surface.[1][2][3] These unreacted and accessible silanols can interact with polar functional groups on the analyte, leading to a secondary, undesirable retention mechanism that causes tailing.[2][3][4]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, leading to active sites that can cause peak tailing.[5] A void at the column inlet can also cause peak distortion.[2]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[1][6] This is particularly noticeable in high-efficiency, low-volume systems.

  • Mobile Phase pH: Although less impactful for neutral compounds compared to ionizable ones, the mobile phase pH can influence the ionization state of residual silanol groups.[1][7] At mid-range pH values (above ~3), silanols can become deprotonated and negatively charged, increasing the potential for secondary interactions.[1][8]

  • Improper Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.[8][9]

Q2: How can I diagnose the specific cause of peak tailing for my this compound analysis?

A2: A systematic approach is key to diagnosing the root cause. The following flowchart outlines a logical troubleshooting workflow:

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing or only This compound? start->check_all_peaks all_tailing All Peaks Tailing check_all_peaks->all_tailing All one_tailing Only this compound Tailing check_all_peaks->one_tailing One check_ecv Check for Extra-Column Volume (tubing, fittings, flow cell) all_tailing->check_ecv Likely a System Issue check_secondary_interactions Suspect Secondary Interactions with Stationary Phase one_tailing->check_secondary_interactions Likely a Chemical Interaction check_column_health Inspect Column Health (voids, contamination) check_ecv->check_column_health optimize_mp Optimize Mobile Phase (pH, additives) check_secondary_interactions->optimize_mp change_column Consider a Different Column (end-capped, different chemistry) optimize_mp->change_column

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q3: What specific actions can I take to eliminate peak tailing for this compound?

A3: Based on the probable causes, here are targeted solutions:

  • Optimize the Mobile Phase:

    • Adjust pH: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the residual silanol groups, minimizing their interaction with the analyte.[2][10]

    • Add an Additive: For particularly stubborn tailing, a small concentration of a competing base like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites.[10] However, modern, high-purity columns often make this unnecessary.[10]

  • Select an Appropriate Column:

    • Use an End-capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with analytes.[1][4][10] Ensure you are using a high-quality, end-capped C18 or similar column.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a polar-embedded phase or a polymer-based column, might provide a better peak shape.[1][5]

  • Improve Column and System Hygiene:

    • Flush the Column: If the column is contaminated, flushing it with a strong solvent may help.[5] Always check the column manufacturer's instructions for recommended flushing procedures.

    • Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample.[11]

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to avoid dead volume.[1][6]

Experimental Protocols

Here are detailed methodologies for experiments aimed at resolving peak tailing.

Protocol 1: Mobile Phase pH Adjustment

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample: this compound in mobile phase

  • Procedure:

    • Prepare three different aqueous mobile phase components:

      • Aqueous A: Deionized Water

      • Aqueous B: 0.1% Formic Acid in Water (pH ~2.7)

      • Aqueous C: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Run the analysis with each of the following mobile phase compositions:

      • Run 1: 60% Acetonitrile, 40% Aqueous A

      • Run 2: 60% Acetonitrile, 40% Aqueous B

      • Run 3: 60% Acetonitrile, 40% Aqueous C

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.

    • Compare the peak asymmetry factor for this compound in each run.

Protocol 2: Evaluation of Column Type

  • Objective: To compare the peak shape of this compound on a standard C18 column versus a modern, end-capped C18 column.

  • Procedure:

    • Using the optimized mobile phase from Protocol 1 (ideally the low pH mobile phase), sequentially install and test two different columns:

      • Column 1: A standard, older-generation C18 column.

      • Column 2: A high-purity, end-capped C18 column.

    • Ensure the column dimensions are as similar as possible.

    • Equilibrate each column thoroughly before injecting the sample.

    • Compare the peak asymmetry and efficiency (plate count) for this compound on both columns.

Data Presentation

The following tables summarize expected outcomes from the troubleshooting experiments.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

RunAqueous ComponentExpected pHExpected Peak Asymmetry (Tf)
1Water~7.0> 1.5
20.1% Formic Acid in Water~2.71.0 - 1.2
310 mM Ammonium Acetate, pH 4.54.51.2 - 1.5

Table 2: Comparison of Column Performance

Column TypeDescriptionExpected Peak Asymmetry (Tf)Expected Efficiency (Plates/meter)
Standard C18Older generation, may have more active silanols> 1.5Lower
End-capped C18High-purity silica with deactivated silanols1.0 - 1.2Higher

Logical Relationships and Workflows

The following diagram illustrates the relationship between the causes of peak tailing and the corresponding solutions.

G cluster_causes Causes of Peak Tailing cluster_solutions Solutions cause1 Secondary Interactions (Silanol Groups) sol1 Use End-capped Column cause1->sol1 sol2 Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause1->sol2 cause2 Column Degradation (Contamination, Voids) sol3 Flush or Replace Column cause2->sol3 sol4 Use Guard Column cause2->sol4 cause3 Extra-Column Volume sol5 Minimize Tubing Length/ID cause3->sol5 sol6 Check Fittings cause3->sol6 cause4 Inappropriate Mobile Phase cause4->sol2

Caption: Relationship between causes of peak tailing and their solutions.

References

common impurities in commercial 4-biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-biphenylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically available at 98% purity, but can contain impurities originating from its synthesis and purification processes.[1][2] The nature and concentration of these impurities depend on the manufacturing method employed. The three primary synthesis routes are the Grignard reaction, catalytic hydrogenation, and reaction of biphenyl with paraformaldehyde.

Q2: How do the synthesis methods influence the impurity profile?

Each synthesis method has a characteristic impurity profile:

  • Grignard Reaction: This method may introduce biphenyl as a significant byproduct, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3] Incomplete reaction can also leave residual 4-biphenylcarbaldehyde .

  • Synthesis from Biphenyl and Paraformaldehyde: This route can lead to the formation of polysubstituted biphenyl derivatives and unreacted biphenyl .

  • Catalytic Hydrogenation: The primary impurity from this process is typically unreacted 4-biphenylcarbaldehyde . Additionally, impurities from the catalyst or side reactions related to the hydrogenation process may be present.[4][5]

  • Purification: Regardless of the synthesis route, the final purification step, usually recrystallization, can introduce residual solvents into the final product.

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

Yes, impurities can significantly impact reaction outcomes. For instance, unreacted starting materials like 4-biphenylcarbaldehyde can participate in side reactions. Other impurities might interfere with catalysts or alter the reaction kinetics.

Troubleshooting Guide

Unexpected results in your experiments could be due to impurities in the this compound reagent. This guide will help you troubleshoot common issues.

Observed Problem Potential Impurity Suggested Action
Lower than expected yield of the desired product. Unreacted starting materials (e.g., 4-biphenylcarbaldehyde), BiphenylCharacterize the purity of the starting material using HPLC or NMR. Purify the this compound by recrystallization if significant impurities are detected.
Formation of unexpected byproducts. 4-Biphenylcarbaldehyde, other reactive impuritiesAnalyze the reaction mixture by LC-MS or GC-MS to identify the byproducts. Compare the mass spectra with potential impurities.
Inconsistent reaction rates or catalyst deactivation. Catalyst poisons (e.g., sulfur-containing compounds from starting materials)If using a catalyst, try a fresh batch of this compound. Consider using a higher catalyst loading or a more robust catalyst.[4]
Poor solubility or "oiling out" during a reaction. Residual solvents from the manufacturing processDry the this compound under vacuum before use.

Impurity Data

The following table summarizes potential impurities in commercial this compound and their likely origin.

Impurity Chemical Structure Typical Origin Potential Impact on Experiments
BiphenylC₁₂H₁₀Grignard Reaction ByproductCan alter reaction stoichiometry and introduce nonpolar contamination.
4-BiphenylcarbaldehydeC₁₃H₁₀OIncomplete Catalytic Hydrogenation or Grignard ReactionCan undergo side reactions, leading to unexpected byproducts.
Polysubstituted BiphenylsVariedByproducts from Biphenyl + Paraformaldehyde SynthesisMay be difficult to separate from the desired product and can interfere with characterization.
Residual Solvents (e.g., Toluene, Heptane, Ethanol)VariedRecrystallization/Purification StepCan affect reaction kinetics and solubility.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol outlines a general method for assessing the purity of this compound and detecting common non-volatile impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • HPLC Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:

      • 0-20 min: 50% to 100% B

      • 20-25 min: 100% B

      • 25-30 min: 100% to 50% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The relative peak areas can be used to estimate the purity.

Protocol 2: Identification of Impurities by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for identifying and quantifying impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of the deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • The spectrum of pure this compound should show characteristic peaks for the aromatic protons and the methylene protons.[6]

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for additional peaks that may correspond to impurities like biphenyl (additional aromatic signals) or 4-biphenylcarbaldehyde (an aldehyde proton signal around 10 ppm).

    • Residual solvent peaks can be identified by comparing their chemical shifts to known values.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Purity Analysis Grignard Grignard Reaction Biphenyl Biphenyl Grignard->Biphenyl Aldehyde 4-Biphenylcarbaldehyde Grignard->Aldehyde Commercial_Product Commercial This compound Grignard->Commercial_Product Purification (Recrystallization) Hydrogenation Catalytic Hydrogenation Hydrogenation->Aldehyde Hydrogenation->Commercial_Product Purification (Recrystallization) BP_Para Biphenyl + Paraformaldehyde Polysubstituted Polysubstituted Biphenyls BP_Para->Polysubstituted BP_Para->Commercial_Product Purification (Recrystallization) Solvents Residual Solvents HPLC HPLC NMR NMR Spectroscopy Commercial_Product->Solvents Commercial_Product->HPLC Commercial_Product->NMR

Caption: Origin of common impurities in commercial this compound.

troubleshooting_logic Start Experimental Issue Observed Purity_Check Check Purity of this compound (HPLC, NMR) Start->Purity_Check Impurity_Identified Impurity Identified? Purity_Check->Impurity_Identified Purify Purify Reagent (e.g., Recrystallization) Impurity_Identified->Purify Yes No_Impurity Impurity Not Detected Impurity_Identified->No_Impurity No Purify->Purity_Check Adjust_Conditions Adjust Reaction Conditions (e.g., Catalyst, Stoichiometry) Purify->Adjust_Conditions Proceed Proceed with Experiment Adjust_Conditions->Proceed Other_Factors Investigate Other Experimental Parameters (Solvent, Temp, etc.) No_Impurity->Other_Factors Other_Factors->Proceed

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 4-biphenylmethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations, including oxidation, dehydration, and coupling reactions.

Oxidation of this compound to 4-Phenylbenzaldehyde

The selective oxidation of this compound to its corresponding aldehyde, 4-phenylbenzaldehyde, is a critical transformation in the synthesis of various valuable compounds. The primary challenge lies in achieving high selectivity and avoiding over-oxidation to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective oxidation of this compound?

A1: Several methods are effective for the selective oxidation of benzylic alcohols like this compound. These include:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, is highly selective for primary and secondary alcohols, and proceeds under neutral conditions at room temperature.

  • Copper/TEMPO-Catalyzed Aerobic Oxidation: A greener approach that uses a copper catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and air or oxygen as the terminal oxidant. This method is highly selective for primary alcohols.

  • Manganese Dioxide (MnO₂): A classic and effective reagent for the oxidation of benzylic and allylic alcohols. The reactivity of MnO₂ can vary depending on its method of preparation.

Q2: My oxidation reaction is showing low yield. What are the potential causes?

A2: Low yields in the oxidation of this compound can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Catalyst/Reagent Inactivity: The oxidizing agent or catalyst may have degraded. For instance, DMP is moisture-sensitive, and the activity of MnO₂ can vary between batches.

  • Substrate Purity: Impurities in the this compound starting material can interfere with the reaction.

  • Over-oxidation: The desired aldehyde product might be further oxidized to the carboxylic acid. This is more common with stronger oxidizing agents or prolonged reaction times.

Q3: I am observing the formation of 4-biphenylcarboxylic acid as a byproduct. How can I minimize this?

A3: Minimizing over-oxidation is key to obtaining a high yield of 4-phenylbenzaldehyde. Consider the following:

  • Choice of Oxidant: Use milder, more selective oxidizing agents like DMP or a TEMPO-based system.

  • Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity.

Troubleshooting Guide: Oxidation
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive oxidizing agent or catalyst.Use a fresh batch of reagent/catalyst. For DMP, ensure it has been stored under anhydrous conditions. For MnO₂, consider activating it by heating before use.
Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent. A typical starting point is 1.5-2.0 equivalents.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Byproducts (e.g., Carboxylic Acid) Over-oxidation.Use a more selective oxidant (e.g., DMP, TEMPO). Reduce the reaction time and quench the reaction promptly upon completion.
Reaction temperature is too high.Perform the reaction at a lower temperature.
Difficult Product Isolation Emulsion during workup.Add brine to the aqueous layer to break the emulsion.
Product is co-eluting with impurities during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Data Presentation: Comparison of Oxidation Catalysts*
Catalyst/Reagent System Typical Yield (%) Reaction Time Selectivity Key Advantages Potential Drawbacks
Swern Oxidation >9015-30 minHighMild conditions, high yields.Requires cryogenic temperatures, produces foul-smelling byproducts.
Dess-Martin Periodinane (DMP) 75-900.5-2 hoursVery HighMild, neutral pH, short reaction times.Reagent is expensive and moisture-sensitive.
Copper(I)/TEMPO/Air ~65-8530-60 minHighUses air as the oxidant (green).Catalyst system can be sensitive to substrate.
Activated MnO₂ Variable (60-95)2-24 hoursHighInexpensive, easy workup.Stoichiometric amounts needed, activity varies.

*Note: The data presented in this table is based on typical yields and conditions for the oxidation of benzylic alcohols and may vary for this compound.

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenylbenzaldehyde.

Diagram: Oxidation Workflow

oxidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product 4-Phenylbenzaldehyde purify->product

Experimental workflow for the oxidation of this compound.

Dehydration of this compound

The dehydration of this compound can lead to the formation of 4-vinylbiphenyl, a valuable monomer, or other products depending on the reaction conditions. Catalyst selection is crucial to control the reaction pathway and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are used for the dehydration of benzylic alcohols like this compound?

A1: Both Brønsted acids and metal-based catalysts can be employed:

  • Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are traditional catalysts for alcohol dehydration. Solid acid catalysts like montmorillonite clay or zeolites (e.g., H-ZSM-5) are greener alternatives that are easier to separate from the reaction mixture.

  • Metal Catalysts: Certain transition metal complexes, such as those based on rhenium (e.g., Re₂O₇) or copper (e.g., Cu(OTf)₂), can catalyze the dehydration of benzylic alcohols under milder conditions than strong acids.

Q2: My dehydration reaction is giving a low yield of the desired alkene. What could be the problem?

A2: Low yields in dehydration reactions can be attributed to:

  • Incomplete Reaction: The reaction may require higher temperatures or a longer reaction time to go to completion.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or deactivated by water produced during the reaction.

  • Reversible Reaction: Dehydration is a reversible reaction. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

  • Side Reactions: Polymerization of the resulting alkene or the formation of ethers can be significant side reactions.

Q3: How can I prevent the polymerization of 4-vinylbiphenyl during the dehydration reaction?

A3: Polymerization can be minimized by:

  • Lowering the Reaction Temperature: Use a more active catalyst that allows the reaction to proceed at a lower temperature.

  • Adding a Polymerization Inhibitor: Small amounts of inhibitors like hydroquinone can be added to the reaction mixture.

  • Minimizing Reaction Time: Quench the reaction as soon as the starting material is consumed.

Troubleshooting Guide: Dehydration
Problem Possible Cause Suggested Solution
Low or No Conversion Insufficiently acidic catalyst or low reaction temperature.Use a stronger acid catalyst or increase the reaction temperature.
Water is inhibiting the reaction.Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.
Formation of Ether Byproduct Intermolecular reaction is favored.Use a less nucleophilic solvent. Lowering the concentration of the alcohol may also help.
Polymerization of Product The product alkene is unstable under the reaction conditions.Lower the reaction temperature. Add a polymerization inhibitor. Isolate the product quickly.
Charring/Decomposition Reaction temperature is too high or the acid catalyst is too strong.Use a milder catalyst (e.g., a solid acid catalyst) and/or a lower reaction temperature.
Data Presentation: Comparison of Dehydration Catalysts*
Catalyst Typical Temperature (°C) Selectivity for Alkene Key Advantages Potential Drawbacks
H₂SO₄ / H₃PO₄ 150-200Moderate to GoodInexpensive and readily available.Harsh conditions, potential for charring, difficult workup.
Montmorillonite Clay 100-150GoodHeterogeneous (easy to remove), milder than strong acids.Can have variable activity depending on the source.
H-ZSM-5 Zeolite 200-300HighHigh selectivity, shape-selective properties.Higher temperatures required, potential for coking.
Re₂O₇ 100HighMild conditions, high selectivity for benzylic alcohols.Expensive and toxic.
Cu(OTf)₂ 120-160GoodHomogeneous, can be effective for various alcohols.Requires higher temperatures than rhenium catalysts.

*Note: The data presented in this table is based on typical conditions for the dehydration of benzylic alcohols and may vary for this compound.

Experimental Protocol: Dehydration using Montmorillonite KSF Clay
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), Montmorillonite KSF clay (e.g., 25% by weight of the alcohol), and a suitable high-boiling solvent (e.g., toluene).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the clay catalyst and wash the clay with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 4-vinylbiphenyl.

Diagram: Dehydration Decision Pathway

dehydration_pathway cluster_alkene Alkene Synthesis Conditions cluster_ether Ether Synthesis Conditions start Dehydration of This compound choice Desired Product? start->choice alkene 4-Vinylbiphenyl choice->alkene Alkene ether Bis(4-biphenylmethyl) ether choice->ether Ether alkene_cond High Temperature Water Removal (e.g., Dean-Stark) alkene->alkene_cond ether_cond Lower Temperature Higher Alcohol Concentration ether->ether_cond

Decision pathway for controlling dehydration products.

Coupling Reactions Involving this compound Derivatives

Derivatives of this compound, such as 4-(halomethyl)biphenyl, are valuable substrates for C-C bond-forming reactions like the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a Suzuki-Miyaura coupling reaction?

A1: A typical Suzuki-Miyaura coupling involves:

  • An organoboron compound (e.g., a boronic acid or boronic ester).

  • An organic halide or triflate.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst).

  • A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • A suitable solvent system (often a mixture of an organic solvent and water).

Q2: My Suzuki-Miyaura coupling reaction has a low yield. What are the common troubleshooting steps?

A2: Low yields in Suzuki-Miyaura couplings are often due to:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be beneficial. Rigorously degassing the solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial and often substrate-dependent. Screening different combinations may be necessary.

  • Side Reactions: Homocoupling of the starting materials or protodeboronation (loss of the boronic acid group) can reduce the yield of the desired product.

Q3: How can I minimize homocoupling byproducts in my Suzuki-Miyaura reaction?

A3: Homocoupling is often caused by the presence of oxygen. To minimize it:

  • Degas Solvents Thoroughly: Sparge all solvents with an inert gas or use freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude oxygen from the reaction.

  • Optimize Reaction Conditions: In some cases, adjusting the temperature, base, or ligand can reduce the extent of homocoupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst.Use a fresh, high-quality catalyst. Ensure the reaction is performed under a strict inert atmosphere.
Poor solubility of reactants.Try a different solvent system (e.g., toluene/ethanol/water, dioxane/water).
Inappropriate base.Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF).
Homocoupling of Starting Materials Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
Catalyst system promotes homocoupling.Try a different palladium catalyst or ligand.
Protodeboronation The boronic acid is unstable under the reaction conditions.Use a milder base. Consider using a more stable boronic ester (e.g., a pinacol ester).
Data Presentation: Common Catalysts for Suzuki-Miyaura Coupling*
Palladium Catalyst Typical Ligand Common Base Key Advantages Potential Drawbacks
Pd(PPh₃)₄ TriphenylphosphineK₂CO₃, Na₂CO₃Commercially available, effective for many substrates.Can be sensitive to air and moisture.
Pd(OAc)₂ Buchwald or Herrmann-type phosphinesK₃PO₄, Cs₂CO₃Highly active for challenging substrates (e.g., aryl chlorides).Ligands can be expensive.
PdCl₂(dppf) dppfK₂CO₃, CsFGood for a wide range of substrates, thermally stable.Can be less active for very hindered substrates.

*Note: The optimal catalyst system is highly dependent on the specific substrates being coupled.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a Schlenk flask, combine the 4-(halomethyl)biphenyl derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R-Pd(II)-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organoborane R'-B(OR)_2 organoborane->transmetalation base Base base->transmetalation pd_complex1->transmetalation pd_complex2->reductive_elimination

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Technical Support Center: Refining Work-up Procedures for 4-Biphenylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-biphenylmethanol. The information is designed to address specific issues encountered during the work-up and purification stages of common synthetic reactions producing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale syntheses of this compound include the Grignard reaction between a biphenyl Grignard reagent and formaldehyde (or a related electrophile), the reduction of 4-biphenylcarboxaldehyde, and the Suzuki-Miyaura cross-coupling reaction.[1]

Q2: My Grignard reaction for this compound synthesis has a significant amount of biphenyl byproduct. How can I remove it during the work-up?

A2: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium halides.[2] It can be removed during the work-up by trituration with a solvent in which this compound has low solubility, such as petroleum ether or hexanes. The biphenyl byproduct is more soluble in these nonpolar solvents and will be washed away, leaving the desired alcohol as a solid.

Q3: What is the best way to quench a Grignard reaction that produces this compound?

A3: A common and effective method for quenching a Grignard reaction is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1 M HCl at 0 °C.[3] This protonates the alkoxide intermediate to form the alcohol and neutralizes any remaining Grignard reagent. Using a dilute acid can also help to dissolve the magnesium salts that form, facilitating the separation of the aqueous and organic layers.

Q4: I am performing a sodium borohydride (NaBH₄) reduction of 4-biphenylcarboxaldehyde. How do I work up the reaction?

A4: After the reaction is complete, it is typically quenched by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to destroy any excess NaBH₄.[4] The organic product can then be extracted with a suitable solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Q5: How can I remove the palladium catalyst from my Suzuki-Miyaura reaction mixture during the work-up?

A5: Palladium residues can often be removed by washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or L-cysteine, or by filtering the crude product through a plug of silica gel or celite.

Troubleshooting Guides

Low Yield After Work-up
Symptom Possible Cause(s) Suggested Solution(s)
Low overall yield of crude this compound. Incomplete reaction.Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before initiating the work-up.
Product loss during aqueous extraction.Ensure the correct pH of the aqueous layer during extraction. This compound is an alcohol and should be in the organic layer, but emulsions or incorrect pH can lead to loss. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) to maximize recovery.
Insufficient drying of the organic layer.Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering.
Premature crystallization during work-up.If the product is a solid, ensure that the solvents used during extraction and washing are sufficient to keep it dissolved until the final isolation step.
Impure Product After Work-up
Symptom Possible Cause(s) Suggested Solution(s)
Presence of biphenyl byproduct from a Grignard reaction. Homocoupling of the Grignard reagent.Minimize the concentration of the aryl halide during Grignard reagent formation and control the reaction temperature.[2] During work-up, triturate the crude product with a non-polar solvent like hexanes or petroleum ether to dissolve the biphenyl.
Residual starting material (e.g., 4-biphenylcarboxaldehyde). Incomplete reduction reaction.Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used and that the reaction is allowed to proceed to completion. The unreacted aldehyde can often be removed by column chromatography.
"Oiling out" during recrystallization instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities.[5]Re-dissolve the oil in a minimum amount of hot solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Alternatively, consider a different recrystallization solvent or a mixed-solvent system.
Low purity after recrystallization. Inappropriate choice of recrystallization solvent.The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] An ethanol/water mixture is often a good choice.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[5]

Data Presentation

Table 1: Typical Yields for this compound Synthesis

Reaction Type Starting Materials Typical Yield Purity Reference
Grignard Reaction4-Bromobiphenyl, Mg, Formaldehyde~45-50% (for a similar Grignard reaction)>95% after purification[6]
NaBH₄ Reduction4-Biphenylcarboxaldehyde, NaBH₄94-99% (for similar aldehyde reductions)>98% after purification[4]
Suzuki-Miyaura Coupling4-Chlorobenzyl alcohol, Phenylboronic acidNot specifiedNot specified[7]

Note: Yields and purities are highly dependent on reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Work-up for Grignard Synthesis of this compound

This protocol assumes the Grignard reaction between a biphenylmagnesium halide and an appropriate electrophile has been completed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and with vigorous stirring, add a saturated aqueous solution of NH₄Cl or 1 M HCl dropwise until the effervescence ceases and all solids have dissolved.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Trituration (to remove biphenyl): Add a minimal amount of cold petroleum ether or hexanes to the crude solid. Swirl or stir to wash the solid, then carefully decant or filter to remove the solvent containing the dissolved biphenyl. Repeat as necessary.

    • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5] Collect the crystals by vacuum filtration.

Protocol 2: Work-up for NaBH₄ Reduction of 4-Biphenylcarboxaldehyde

This protocol assumes the reduction of 4-biphenylcarboxaldehyde with NaBH₄ in a solvent like ethanol or methanol is complete.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl dropwise to neutralize any excess NaBH₄. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the bulk of the organic solvent (e.g., ethanol) using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization (as described in Protocol 1) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Completed Reaction Mixture quench Quenching (e.g., aq. NH4Cl or 1M HCl) start->quench extract Extraction (e.g., Ether or EtOAc) quench->extract wash Aqueous Washes (Water, Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound work-up and purification.

troubleshooting_low_yield start Low Yield of this compound check_reaction Check for Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Optimize Reaction Time, Temperature, or Reagents incomplete->optimize_reaction Yes workup_issue Issue During Work-up incomplete->workup_issue No extraction_loss Check for Product Loss in Aqueous Layers workup_issue->extraction_loss purification_loss Product Loss During Purification? workup_issue->purification_loss No emulsion Emulsion Formation? extraction_loss->emulsion break_emulsion Break Emulsion (e.g., add brine) emulsion->break_emulsion Yes multiple_extractions Perform Multiple Extractions emulsion->multiple_extractions No optimize_recrystallization Optimize Recrystallization Solvent and Conditions purification_loss->optimize_recrystallization Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Biphenylmethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-biphenylmethanol is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines proposed methodologies and expected performance characteristics based on established analytical principles for structurally similar biphenyl compounds.[1] The objective is to provide a foundational framework for developing and validating analytical methods tailored to specific research and development needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the anticipated performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of this compound, based on data from analogous compounds.[2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.998[1]> 0.998[1]> 0.999[3]
Limit of Detection (LOD) ~0.2 - 0.4 mg/kg[1]~0.2 - 1.5 µg/kg[1]~0.005 ng/mL[3]
Limit of Quantification (LOQ) ~0.7 - 1.1 mg/kg[1]~0.5 - 4.7 µg/kg[1]~0.01 ng/mL[3]
Accuracy (Recovery %) 90.5% - 108.3%[1]77% - 121%[1]99% - 101%[3]
Precision (%RSD) < 10%[1]< 15%[1]< 1.5%[3]
Selectivity ModerateHighVery High
Matrix Effect Prone to interferenceLess prone with appropriate sample preparationMinimized with specific transitions
Throughput HighModerateModerate to High

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful validation and implementation of any analytical method. The following sections provide proposed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis and quality control of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: Approximately 254-260 nm, based on the UV absorbance spectrum of biphenyl compounds.[2][4]

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.[2] For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound, particularly for trace-level detection in complex matrices.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 270 °C.[1]

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 320 °C at 35 °C/min.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

Sample Preparation:

  • For solid samples, an extraction step with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is required.

  • The extract may need to be concentrated and derivatized to improve volatility and chromatographic performance.

  • For complex matrices like food or environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method can be effective.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies, trace impurity detection, and analysis in complex biological matrices.[5]

Instrumentation:

  • LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[2][3]

  • Flow Rate: 0.3 - 1.0 mL/min.[3]

  • Column Temperature: 30 - 40 °C.[3]

  • Injection Volume: 5 - 10 µL.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

Sample Preparation (for biological matrices):

  • Protein Precipitation: For plasma or serum samples, add a threefold volume of cold acetonitrile to precipitate proteins. Vortex and centrifuge to pellet the proteins. The supernatant is then collected for analysis.[3][6]

  • Liquid-Liquid Extraction (LLE): An alternative to protein precipitation that can provide a cleaner sample extract.

  • Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration to achieve lower detection limits.

Workflow and Pathway Visualizations

To ensure the reliability and accuracy of any analytical method, a thorough validation process is imperative. The following diagram illustrates a general workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability system_suitability System Suitability stability->system_suitability validation_report Validation Report system_suitability->validation_report end Routine Analysis validation_report->end

References

A Comparative Analysis of 4-Biphenylmethanol as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and professionals in drug development, the choice of a protecting group for alcohols is a critical decision that can significantly impact the efficiency and yield of a synthetic route. This guide provides a comprehensive comparative study of 4-biphenylmethanol, used to form the 4-biphenylmethyl (BPM) ether protecting group, against other commonly employed alcohol protecting groups. This analysis is supported by a review of available data and established experimental protocols.

Introduction to Alcohol Protecting Groups

Alcohols are versatile functional groups, but their inherent reactivity as nucleophiles and weak acids can interfere with various chemical transformations. Protecting groups are employed to temporarily mask the hydroxyl functionality, rendering it inert to specific reaction conditions. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to the reaction conditions it is designed to endure.

This guide focuses on the 4-biphenylmethyl (BPM) group, a benzyl ether-type protecting group, and compares its characteristics with other prevalent protecting groups such as benzyl (Bn), p-methoxybenzyl (PMB), silyl ethers (e.g., TBS, TIPS), and acetals (e.g., THP).

The 4-Biphenylmethyl (BPM) Protecting Group

The 4-biphenylmethyl group is introduced by reacting an alcohol with this compound or its corresponding halide (4-biphenylmethyl chloride/bromide). Structurally similar to the common benzyl (Bn) group, the BPM group's additional phenyl ring can influence its stability and reactivity.

Key Features of the BPM Group:

  • Stability: Similar to benzyl ethers, BPM ethers are generally stable to a wide range of acidic and basic conditions, making them robust protecting groups for various synthetic transformations.

  • Cleavage: The primary method for the deprotection of BPM ethers is catalytic hydrogenolysis, analogous to the cleavage of benzyl ethers. Oxidative cleavage methods, often employed for electron-rich benzyl ethers like PMB, may also be applicable, although potentially requiring harsher conditions.

Comparative Analysis with Other Protecting Groups

The selection of an appropriate protecting group is highly dependent on the specific synthetic context, including the presence of other functional groups and the planned reaction sequence.

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
4-Biphenylmethyl BPMNaH, 4-(chloromethyl)-1,1'-biphenyl, DMFH₂, Pd/C, solvent (e.g., EtOH, EtOAc)Stable to a wide range of acids and bases.
Benzyl BnNaH, BnBr, DMFH₂, Pd/C, solvent (e.g., EtOH, EtOAc)Stable to a wide range of acids and bases.
p-Methoxybenzyl PMBNaH, PMBCl, DMFDDQ, CH₂Cl₂/H₂O; or H₂, Pd/C[1][2]Stable to base; labile to oxidative conditions and strong acids.
t-Butyldimethylsilyl TBSTBSCl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcOH)Stable to base; labile to acid and fluoride ions.
Triisopropylsilyl TIPSTIPSCl, Imidazole, DMFTBAF, THF; or acidMore stable to acid than TBS due to increased steric hindrance.
Tetrahydropyranyl THPDHP, p-TsOH (cat.), CH₂Cl₂Mild aqueous acid (e.g., AcOH in THF/H₂O)Stable to base and nucleophiles; labile to acid.[3]

Table 1: Comparison of Common Alcohol Protecting Groups

Experimental Protocols

Detailed methodologies for the introduction and removal of protecting groups are crucial for reproducible and high-yielding synthetic steps.

Protection of a Primary Alcohol with this compound (BPM Group)

Objective: To protect a primary alcohol as its 4-biphenylmethyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • 4-(Chloromethyl)-1,1'-biphenyl (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(chloromethyl)-1,1'-biphenyl in anhydrous DMF.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 4-biphenylmethyl ether.

Deprotection of a 4-Biphenylmethyl (BPM) Ether via Catalytic Hydrogenolysis

Objective: To cleave a 4-biphenylmethyl ether to regenerate the alcohol.

Materials:

  • 4-Biphenylmethyl-protected alcohol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 4-biphenylmethyl-protected alcohol in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a hydrogen cylinder).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be necessary.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the protection and deprotection schemes.

Protection_Workflow cluster_protection Protection as BPM Ether Alcohol Alcohol NaH_DMF 1. NaH, DMF 2. 4-Biphenylmethyl chloride Alcohol->NaH_DMF Reacts with BPM_Ether 4-Biphenylmethyl Ether NaH_DMF->BPM_Ether Forms

Caption: Workflow for the protection of an alcohol as a 4-biphenylmethyl ether.

Deprotection_Workflow cluster_deprotection Deprotection of BPM Ether BPM_Ether 4-Biphenylmethyl Ether H2_PdC H₂, Pd/C BPM_Ether->H2_PdC Cleaved by Deprotected_Alcohol Alcohol H2_PdC->Deprotected_Alcohol Regenerates

Caption: Workflow for the deprotection of a 4-biphenylmethyl ether via catalytic hydrogenolysis.

Conclusion

The 4-biphenylmethyl (BPM) protecting group serves as a robust option for the protection of alcohols, exhibiting stability profiles and deprotection methods analogous to the widely used benzyl (Bn) group. Its primary mode of cleavage via catalytic hydrogenolysis offers a mild and selective method for deprotection. The choice between BPM and other protecting groups will ultimately be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired orthogonality. For instance, in a molecule containing other reducible moieties, a protecting group cleaved under non-reductive conditions, such as a silyl ether, might be preferable. Conversely, the stability of BPM ethers to acidic and basic conditions where silyl ethers or acetals might be labile makes it a valuable tool in the synthetic chemist's arsenal. Further research into the oxidative cleavage of BPM ethers could expand its utility and provide alternative deprotection strategies.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Biphenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-biphenylmethanol and its derivatives. It includes detailed experimental protocols, comparative data, and a visual workflow to aid in the selection and application of these analytical methods.

Spectroscopic Data Comparison

The structural elucidation of this compound and its derivatives relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the key spectroscopic data for this compound and two common derivatives, a methoxy and a chloro-substituted analogue.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-CH ₂OH (ppm)-OH (ppm)Other Signals (ppm)
This compound7.30-7.60 (m, 9H)4.75 (s, 2H)1.65 (t, 1H)-
4'-Methoxy-4-biphenylmethanol6.95 (d, 2H), 7.30-7.55 (m, 7H)4.73 (s, 2H)1.63 (t, 1H)3.85 (s, 3H, -OCH₃)
4'-Chloro-4-biphenylmethanol7.30-7.55 (m, 8H)4.76 (s, 2H)1.70 (t, 1H)-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundAr-C (ppm)C H₂OH (ppm)Other Signals (ppm)
This compound127.1, 127.3, 127.5, 128.8, 140.2, 140.865.2-
4'-Methoxy-4-biphenylmethanol114.2, 127.0, 128.3, 133.5, 140.0, 159.265.155.4 (-OCH₃)
4'-Chloro-4-biphenylmethanol127.2, 128.5, 128.9, 133.2, 139.0, 140.564.9-

Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

CompoundO-H StretchC-H Stretch (sp³)C-H Stretch (sp²)C=C Stretch (Aromatic)C-O Stretch
This compound~3350 (broad)~2920, 2850~3030~1600, 1480~1015
4'-Methoxy-4-biphenylmethanol~3340 (broad)~2930, 2840~3030~1610, 1500~1030, 1250 (C-O-C)
4'-Chloro-4-biphenylmethanol~3360 (broad)~2925, 2855~3030~1595, 1485~1010

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound184167, 155, 139, 77
4'-Methoxy-4-biphenylmethanol214199, 183, 155, 139
4'-Chloro-4-biphenylmethanol218/220 (isotope pattern)201/203, 165, 152, 139

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the number of scans (typically 128 or more) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

    • Employ a relaxation delay of 2 seconds for qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC-MS System Setup:

    • GC Conditions:

      • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Examine the mass spectrum of the peak to determine the molecular ion and analyze the fragmentation pattern.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals, especially for more complex derivatives.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

  • Elemental Analysis: Provides the empirical formula of the compound, which can be used to confirm the molecular formula determined by mass spectrometry.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a this compound derivative.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample Synthesized Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR 1D & 2D NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Acq_MS GC-MS Analysis Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Coupling Constants, Correlations Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analysis_MS Confirmation Combine All Data to Confirm Structure Analysis_NMR->Confirmation Analysis_IR->Confirmation Analysis_MS->Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound Derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous verification of chemical purity is a foundational requirement for ensuring the validity, reproducibility, and safety of experimental outcomes. 4-Biphenylmethanol is a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents, including non-steroidal anti-inflammatory drugs.[1] Its purity directly impacts the quality, efficacy, and safety profile of the final products.

This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized this compound. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in establishing robust quality control procedures.

Comparative Analysis of Purity Assessment Techniques

The comprehensive evaluation of a synthesized compound's purity necessitates the use of orthogonal analytical methods—techniques that measure different chemical properties. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of purity assessment for organic molecules like this compound.[]

Technique Principle Information Obtained Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and a liquid mobile phase, with detection by UV absorbance.[3][4]Quantitative purity (% area), detection of non-volatile and thermally labile impurities.High sensitivity, excellent for quantitative analysis, widely available, suitable for non-volatile compounds.[4]Requires a UV-absorbing chromophore, may not detect impurities that do not absorb UV light at the selected wavelength.[3]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[5][6]Identification and quantification of volatile and semi-volatile impurities, including residual solvents and starting materials.High resolution for volatile impurities, provides molecular weight information for identification.[6]Requires analytes to be volatile and thermally stable; derivatization may be needed for polar compounds like alcohols to improve peak shape.[6][7]
NMR Spectroscopy (¹H, qNMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information and quantitative data.[3][8]Unambiguous structural confirmation, identification and quantification of impurities (including structural isomers), and absolute purity determination (qNMR).[8][9]Provides comprehensive structural information, non-destructive, highly accurate for quantification against a certified internal standard.[8]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[8]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3]Molecular weight confirmation of the main peak and impurities, structural elucidation of unknown impurities.High specificity and sensitivity, provides molecular weight data for separated peaks.Higher cost and complexity compared to HPLC-UV, potential for ion suppression effects.

Experimental Workflows and Logical Verification

A systematic approach is critical for the comprehensive characterization of a newly synthesized compound. The process begins with synthesis and purification, followed by a series of analytical tests to confirm structure and quantify purity.

G Figure 1. Experimental workflow for purity assessment. cluster_0 Synthesis & Purification cluster_1 Preliminary Assessment cluster_2 Structural Confirmation cluster_3 Quantitative Purity Determination synth Synthesized This compound purify Purification (Recrystallization or Chromatography) synth->purify tlc Thin Layer Chromatography (TLC) purify->tlc mp Melting Point Analysis purify->mp nmr ¹H and ¹³C NMR Spectroscopy purify->nmr ms Mass Spectrometry (LC-MS or GC-MS) nmr->ms hplc High-Performance Liquid Chromatography (HPLC-UV) ms->hplc qnmr Quantitative NMR (qNMR) hplc->qnmr final Final Purity Statement (e.g., >99.5%) qnmr->final

Figure 1. Experimental workflow for purity assessment.

The verification process follows a logical flow to ensure all quality criteria are met before the compound is used in further applications.

G Figure 2. Logical flow for purity verification. start Synthesized Sample q1 Correct Molecular Weight by MS? start->q1 q2 NMR Spectra Match Expected Structure? q1->q2  Yes fail Further Purification or Re-synthesis Required q1->fail No q3 HPLC Purity >95%? q2->q3  Yes q2->fail No pass Purity Verified: Acceptable for Use q3->pass  Yes q3->fail No

Figure 2. Logical flow for purity verification.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantitative determination of purity and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[4]

    • Gradient Program:

      • 0-5 min: 50% Acetonitrile

      • 5-20 min: 50% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-26 min: 90% to 50% Acetonitrile

      • 26-30 min: 50% Acetonitrile

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 254 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.[4]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying residual solvents and volatile by-products from the synthesis.

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 2 mg of the sample in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol allows for the determination of absolute purity using an internal standard.[8]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.[3][11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh and add a similar mass of a certified internal standard (e.g., dimethyl sulfone or maleic anhydride). The standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).[12]

    • Transfer the solution to a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the methylene -CH₂O- protons) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.[12]

Data Presentation and Interpretation

The following tables summarize representative data from the analysis of a synthesized batch of this compound.

Table 1: HPLC-UV Purity Analysis

Retention Time (min) Peak Area (%) Identity
3.5 0.15 Biphenyl (Starting Material)
12.8 99.65 This compound

| 14.2 | 0.20 | Unknown Impurity |

Table 2: GC-MS Analysis of Volatile Impurities

Retention Time (min) Identified Impurity Concentration (ppm)
2.1 Dichloromethane 75

| 8.9 | Biphenyl | 120 |

Table 3: ¹H NMR Structural Confirmation (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.65 d 2H Ar-H
7.59 d 2H Ar-H
7.44 t 2H Ar-H
7.34 t 1H Ar-H
5.25 t 1H -OH

| 4.53 | d | 2H | -CH₂O- |

Comparison with Alternatives

While this compound is a specific synthetic intermediate, its purity assessment methods are applicable to a wide range of related compounds. Structurally similar alternatives, such as other biphenyl derivatives or benzyl alcohols, would employ nearly identical analytical strategies. For instance, compounds like 4,4'-biphenyldimethanol or (1,1'-biphenyl)-2-methanol would be analyzed using similar HPLC, GC-MS, and NMR conditions, with adjustments made to account for differences in polarity, volatility, and spectral properties. In functional applications, such as its use as an alcohol initiator in polymerization, alternatives could include other monofunctional alcohols, each requiring its own validated purity assessment protocol before use.[13]

Conclusion

The rigorous assessment of synthesized this compound purity is non-negotiable for its application in research and development. A multi-pronged approach combining high-resolution chromatographic techniques with definitive spectroscopic analysis is essential. HPLC-UV provides the primary quantitative measure of purity, GC-MS is invaluable for detecting volatile residues, and NMR spectroscopy offers unambiguous structural confirmation and an orthogonal method for purity quantification.[3] By employing these complementary methods, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

The Strategic Advantage of 4-Biphenylmethanol in Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of starting materials is a critical decision that influences reaction efficiency, product purity, and overall cost-effectiveness. 4-Biphenylmethanol, a versatile aromatic alcohol, presents distinct advantages as a key intermediate in the synthesis of high-value molecules, particularly the non-steroidal anti-inflammatory drug (NSAID) Felbinac, as well as in the development of advanced polymers and liquid crystals.

This guide provides an objective comparison of synthetic routes utilizing this compound against alternative pathways, supported by available data and detailed experimental protocols.

This compound in the Synthesis of Felbinac: A Comparative Overview

Felbinac, or 4-biphenylacetic acid, is a potent anti-inflammatory agent. Its synthesis can be approached through various pathways, with the choice of precursor significantly impacting the overall process. While a direct precursor role for this compound in widely published industrial routes is not explicitly detailed, its structural relationship to key intermediates like 4-chloromethylbiphenyl allows for a logical comparison of synthetic strategies. An advantageous route would proceed via the oxidation of this compound to 4-biphenylcarboxaldehyde, followed by subsequent conversion to Felbinac.

Here, we compare this proposed route with established industrial methods starting from biphenyl.

Table 1: Comparison of Synthetic Pathways to Felbinac

ParameterRoute 1: Via this compound (Proposed)Route 2: From Biphenyl via Grignard Reaction[1][2]Route 3: From Biphenyl Acetonitrile[1][3][4]Route 4: Suzuki-Miyaura Cross-Coupling[1][5]
Starting Material This compoundBiphenylBiphenylp-Bromophenylacetic acid, Phenylboronic acid
Key Intermediates 4-Biphenylcarboxaldehyde, 4-Biphenylacetonitrile4-Chloromethylbiphenyl, Grignard reagent4-Chloromethylbiphenyl, 4-Biphenylacetonitrile-
Reported Overall Yield Data not available38% - 46% (crude)High yield reported with alkaline hydrolysis (up to 96.2%)[4]78.3% - 89%[5]
Reported Purity Data not available>99.7% after recrystallization[1]>99.8%[4]High purity
Key Advantages Potentially milder reaction conditions for oxidation compared to chloromethylation.Utilizes readily available and inexpensive starting materials.[1]Avoids issues of decarboxylation and isomerism seen with acid catalysis.[1][4]High yield, fewer steps, and mild reaction conditions.[5]
Key Disadvantages Requires an additional oxidation step.Involves hazardous reagents (e.g., Grignard reagent) and multiple steps.[1]Can have purification challenges and by-product formation with acid hydrolysis.[1]Palladium catalysts and phosphine ligands can be expensive and sensitive.[5]

Experimental Protocols for Key Felbinac Synthesis Steps

Route 2: Synthesis from Biphenyl via Grignard Reaction[1][2]

Step 1: Chloromethylation of Biphenyl

  • In a reaction vessel, combine biphenyl, formaldehyde, phosphoric acid, and acetic acid.

  • Add excess concentrated hydrochloric acid.

  • Pass hydrogen chloride gas through the mixture while maintaining the temperature at 80-90°C with vigorous stirring for 18-24 hours.

  • Cool the mixture to precipitate 4-chloromethylbiphenyl.

  • Purify the product by recrystallization from cyclohexane.

Step 2: Grignard Reaction and Carboxylation

  • Prepare a Grignard reagent by reacting the 4-chloromethylbiphenyl from Step 1 with magnesium turnings in anhydrous ether. Bromoethane can be used as an initiator.[2]

  • Introduce carbon dioxide gas into the Grignard reagent solution.

  • Hydrolyze the resulting magnesium salt with dilute acid to yield crude Felbinac.

  • Purify by recrystallization from an acetic acid solution.

Route 3: Synthesis from Biphenyl Acetonitrile (Alkaline Hydrolysis)[4]
  • Dissolve 4-biphenylacetonitrile in a mixed solvent of ethylene glycol and water (e.g., 80% aqueous glycol solution).

  • Add an alkaline substance such as potassium hydroxide.

  • Heat the mixture (e.g., to 120°C) and react for a specified time (e.g., 8 hours).

  • Cool the solution and acidify to precipitate crude Felbinac.

  • Purify the product by recrystallization.

Visualization of Synthetic Pathways

Felbinac_Synthesis_Comparison cluster_0 Route 1 (Proposed) cluster_1 Route 2 (Grignard) cluster_2 Route 3 (Acetonitrile) This compound This compound 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde This compound->4-Biphenylcarboxaldehyde Oxidation 4-Biphenylacetonitrile_1 4-Biphenylacetonitrile 4-Biphenylcarboxaldehyde->4-Biphenylacetonitrile_1 Conversion Felbinac_1 Felbinac 4-Biphenylacetonitrile_1->Felbinac_1 Hydrolysis Biphenyl_2 Biphenyl 4-Chloromethylbiphenyl_2 4-Chloromethylbiphenyl Biphenyl_2->4-Chloromethylbiphenyl_2 Chloromethylation Grignard Reagent Grignard Reagent 4-Chloromethylbiphenyl_2->Grignard Reagent Mg, Ether Felbinac_2 Felbinac Grignard Reagent->Felbinac_2 1. CO2 2. Hydrolysis Biphenyl_3 Biphenyl 4-Chloromethylbiphenyl_3 4-Chloromethylbiphenyl Biphenyl_3->4-Chloromethylbiphenyl_3 Chloromethylation 4-Biphenylacetonitrile_3 4-Biphenylacetonitrile 4-Chloromethylbiphenyl_3->4-Biphenylacetonitrile_3 NaCN Felbinac_3 Felbinac 4-Biphenylacetonitrile_3->Felbinac_3 Alkaline Hydrolysis

Caption: Comparative workflow of major Felbinac synthesis routes.

This compound in Polymer and Liquid Crystal Applications

Beyond pharmaceuticals, this compound serves as a valuable monomer in the synthesis of advanced materials.

Polymer Synthesis

This compound can act as a monofunctional initiator in the ring-opening polymerization of cyclic esters like trimethylene carbonate and ε-caprolactone.[6] This allows for the synthesis of polyesters with a biphenyl end-group, which can enhance the thermal and mechanical properties of the resulting polymer.

A notable application is in the synthesis of fluorescent polyacrylates. The monomer (1,1ʹ-biphenyl)-4-ylmethyl acrylate (1,1ʹ-BP4MA) can be synthesized from this compound and acryloyl chloride.[7] The resulting polymer, poly(1,1ʹ-BP4MA), exhibits fluorescence in the UV-green region, making it a candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).[7]

Table 2: Performance of Poly(1,1ʹ-BP4MA) Derived from this compound

PropertyValueSignificanceReference
Monomer (1,1ʹ-biphenyl)-4-ylmethyl acrylateSynthesized from this compound[7]
Polymer Poly(1,1ʹ-BP4MA)High molecular weight and solubility[7]
Optical Property Fluorescent (UV-green emission)Potential for optoelectronic applications[7]
Quantum Yield 0.12Similar to tryptophan, indicating good efficiency[7]
Experimental Protocol: Synthesis of (1,1ʹ-biphenyl)-4-ylmethyl acrylate (1,1ʹ-BP4MA)[8]
  • Dissolve this compound in freshly dried and distilled tetrahydrofuran (THF).

  • Cool the mixture in an ice bath to 5–7°C.

  • Simultaneously add acryloyl chloride and pyridine dropwise to the solution.

  • Allow the reaction to proceed to form the monomer.

Polymer_Synthesis This compound This compound Monomer (1,1'-biphenyl)-4-ylmethyl acrylate (1,1'-BP4MA) This compound->Monomer Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Monomer Polymer Poly(1,1'-BP4MA) Monomer->Polymer Polymerization

Caption: Synthesis of a fluorescent polyacrylate from this compound.

Liquid Crystal Synthesis

Conclusion

This compound is a strategically important intermediate with clear advantages in specific applications. In pharmaceutical synthesis, a pathway to Felbinac involving this compound as a precursor presents a potentially safer and more controlled alternative to traditional methods that use more hazardous reagents. In material science, its use as a monomer enables the synthesis of polymers with desirable optical and thermal properties, opening avenues for new developments in optoelectronics. Further research focusing on direct comparative studies will be invaluable in fully quantifying the performance benefits of incorporating this compound into these and other high-value synthetic processes.

References

Comparative Reactivity Analysis: 4-Biphenylmethanol vs. Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

This guide provides a detailed comparison of the reactivity of 4-biphenylmethanol and benzyl alcohol, two key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and achieving desired product yields. This document outlines their reactivity in common organic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound and benzyl alcohol are both primary benzylic alcohols, yet the presence of a phenyl substituent at the para position in this compound subtly alters its electronic properties and, consequently, its reactivity. The para-phenyl group is weakly electron-withdrawing, which influences the stability of reaction intermediates and transition states. This guide explores these electronic effects and their impact on key reactions such as oxidation, esterification, and etherification. While direct comparative kinetic studies are limited, a combination of theoretical principles and available experimental data provides a clear picture of their relative reactivity. In general, benzyl alcohol is expected to be slightly more reactive in reactions that are favored by electron-donating groups, while this compound may show comparable or slightly reduced reactivity.

Chemical Structures

CompoundStructure
Benzyl Alcohol Benzyl Alcohol Structure
This compound this compound Structure

Comparative Reactivity Data

The following table summarizes the expected and observed reactivity of this compound and benzyl alcohol in key organic reactions. The predictions are based on the electronic effect of the para-phenyl substituent, which has a Hammett constant (σp) of +0.01, indicating it is a very weak electron-withdrawing group.

ReactionReagents/CatalystBenzyl Alcohol ReactivityThis compound ReactivityRationale for Reactivity Difference
Oxidation PCC, DMP, MnO₂HighHigh (expected to be slightly slower)Oxidation involves the removal of electron density from the benzylic carbon. The weakly electron-withdrawing phenyl group in this compound may slightly destabilize the transition state, leading to a marginally slower reaction rate compared to benzyl alcohol.
Esterification Acetic Anhydride, Acid CatalystHighHigh (expected to be very similar)The reaction is primarily dependent on the nucleophilicity of the hydroxyl group. The electronic effect of the distant para-phenyl group is minimal on the oxygen atom's nucleophilicity.
Etherification Williamson Ether Synthesis (e.g., NaH, Alkyl Halide)HighHigh (expected to be very similar)Similar to esterification, the formation of the alkoxide is the key step. The electronic influence of the para-phenyl group on the acidity of the hydroxyl proton is negligible.

Experimental Protocols

Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield benzaldehyde.

Esterification of this compound with Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Add acetic anhydride (1.2 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the mixture into diethyl ether and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Williamson Ether Synthesis of Benzyl Ethyl Ether

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.0 eq) in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) and stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to afford benzyl ethyl ether.

Reactivity Discussion and Logical Relationships

The reactivity of benzylic alcohols is significantly influenced by the electronic nature of the substituents on the aromatic ring. In reactions where a positive charge develops at the benzylic carbon in the transition state (e.g., SN1-type reactions or oxidation), electron-donating groups accelerate the reaction by stabilizing the carbocation-like transition state. Conversely, electron-withdrawing groups retard such reactions.

In the case of this compound, the para-phenyl group acts as a very weak electron-withdrawing group through an inductive effect. However, it can also participate in resonance, which can be either electron-donating or electron-withdrawing depending on the nature of the reaction. For most reactions of the benzylic alcohol, the inductive effect is expected to be the dominant factor.

The following diagram illustrates the logical relationship between the substituent's electronic effect and the reactivity of the benzylic alcohol.

G subst Substituent at para-position edg Electron-Donating Group (EDG) (e.g., -OCH3) subst->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2) subst->ewg phenyl Phenyl Group (-C6H5) (Weakly EWG) subst->phenyl increased Increased Reactivity edg->increased Stabilizes carbocation-like transition state decreased Decreased Reactivity ewg->decreased Destabilizes carbocation-like transition state similar Similar/Slightly Decreased Reactivity (Compared to Benzyl Alcohol) phenyl->similar Minimal electronic effect reactivity Reactivity of Benzylic Alcohol in reactions with positive charge development at the benzylic carbon increased->reactivity decreased->reactivity similar->reactivity

Caption: Electronic effects of para-substituents on benzylic alcohol reactivity.

Conclusion

A Comparative Guide to 4-Biphenylmethanol and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of 4-biphenylmethanol with its structural isomers, 2-biphenylmethanol and 3-biphenylmethanol, and a related compound, benzhydrol. The information presented herein is supported by experimental data to facilitate an informed decision-making process.

Physicochemical Properties: A Comparative Analysis

The selection of a chemical compound for synthesis is often guided by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its selected alternatives.

PropertyThis compound2-Biphenylmethanol3-BiphenylmethanolBenzhydrol (Diphenylmethanol)
Molecular Formula C₁₃H₁₂O[1]C₁₃H₁₂O[2]C₁₃H₁₂OC₁₃H₁₂O[3]
Molecular Weight 184.23 g/mol [1][4]184.24 g/mol [2]184.23 g/mol 184.24 g/mol [3]
Melting Point 96-100 °C[1][3][5][6][7][8][9]46-48 °C[2]Not available65-67 °C[3][5]
Boiling Point 184 °C at 11 mmHg[1][5][6][7][8]96 °C at 0.04 mmHg[2]Not available297-298 °C[3][5]
Appearance White to off-white crystalline solid[10][11]White powder solid[2]Not availableWhite or colorless crystals[5]
Solubility Soluble in acetone, ethanol, and benzene; sparingly soluble in water.[9][10][11]No information available[2]Not availableSoluble in alcohol, miscible with oils, and slightly soluble in water.[3][5][11]

Experimental Protocols

Accurate and reproducible experimental data are paramount in chemical research. This section details the methodologies for key analytical techniques used to characterize this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

  • ¹H-NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shifts (typically 0-12 ppm).

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals to determine the relative number of protons.

  • ¹³C-NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample than for ¹H-NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

    • Data Acquisition: Acquire the proton-decoupled ¹³C-NMR spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

    • Data Processing: Process the data similarly to ¹H-NMR. The chemical shifts of the carbon signals provide information about the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent like methylene chloride or acetone.[10]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[12]

    • Further, dilute a small aliquot of this solution to a final concentration of around 10-100 µg/mL.[12]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[13]

    • Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Synthesis and Characterization Workflow

The synthesis of this compound and its subsequent characterization is a multi-step process. The following diagram illustrates a typical workflow from synthesis to final product analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (4-bromobiphenyl, Mg, diethyl ether) grignard Grignard Reagent Formation start->grignard reaction Reaction with Formaldehyde grignard->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Purified this compound chromatography->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms final Final Characterized Product nmr->final ftir->final ms->final

A typical workflow for the synthesis and characterization of this compound.

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-phenylbenzaldehyde.

G reagent1 4-Bromobiphenyl grignard 4-Biphenylmagnesium bromide (Grignard Reagent) reagent1->grignard + reagent2 Magnesium (Mg) reagent2->grignard in solvent Dry Diethyl Ether solvent->grignard intermediate Intermediate Alkoxide grignard->intermediate + reagent3 Formaldehyde (HCHO) reagent3->intermediate product This compound intermediate->product + reagent4 H₃O⁺ (Acidic Work-up) reagent4->product

Synthesis of this compound using a Grignard reaction.

References

literature review comparing different synthetic routes to 4-biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like 4-biphenylmethanol is crucial. This aromatic alcohol serves as a vital building block in the preparation of pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of the primary synthetic pathways to this compound, offering an objective analysis of their performance based on available experimental data.

This review delves into four principal synthetic strategies for the preparation of this compound: synthesis from biphenyl and paraformaldehyde, the Suzuki-Miyaura coupling, the reduction of 4-biphenylcarboxylic acid and its derivatives, and the Grignard reaction. Each method is evaluated based on reaction conditions, yield, purity, and the nature of starting materials.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialsReagents & CatalystsReaction ConditionsYield (%)Purity (%)Reference
From Biphenyl & ParaformaldehydeBiphenyl, ParaformaldehydePhosphoric acid, HCl, Cuprous chloride100-120°C, 36h then reflux, 24h28-5298[1]
Suzuki-Miyaura Coupling4-Halobenzyl alcohol, Phenylboronic acidPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., JohnPhos), Base (e.g., Cs₂CO₃)40°C, 2.5h~90 (estimated)High[2]
Reduction of 4-Biphenylcarboxylic Acid EsterMethyl 4-biphenylcarboxylateSodium borohydride (NaBH₄), MethanolRefluxHighHigh[1]
Grignard Reaction4-Bromobiphenyl, FormaldehydeMagnesium (Mg), Dry etherReflux~85 (estimated)High

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Synthesis from Biphenyl and Paraformaldehyde

This method offers a cost-effective route utilizing readily available starting materials.[1]

Procedure:

  • In a 3L autoclave, combine biphenyl (350g, 2.27mol), cuprous chloride (1.0g, 0.01mol), paraformaldehyde (90g, 1.0mol), 85% phosphoric acid (270g), and concentrated hydrochloric acid (1050g).

  • Seal the system and heat to 120°C with stirring for 36 hours.

  • Cool the reaction mixture to 30°C and separate the lower aqueous layer.

  • Add water (1400g) to the organic layer and reflux at 100°C for 24 hours.

  • Cool the mixture to room temperature and filter to obtain the crude product.

  • Recrystallize the crude product from toluene to yield white solid this compound.

Yield: 52% Purity: 98% (by HPLC)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, offering high yields under mild conditions.

General Procedure:

  • In a round-bottom flask, combine the 4-halobenzyl alcohol (1 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like JohnPhos (0.2 eq.), and a base such as cesium carbonate (3.0 eq.).

  • Add THF and water as solvents.

  • Heat the reaction mixture to 40°C under an inert atmosphere for approximately 2.5 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Note: The provided protocol is a general example for a Suzuki coupling and may require optimization for the specific synthesis of this compound.[2] A patent also describes the synthesis of this compound via the Suzuki coupling of 4-chlorobenzyl alcohol and phenylboronic acid using a palladium catalyst and potassium carbonate as the base in a toluene solution.[1]

Reduction of 4-Biphenylcarboxylic Acid or its Esters

This route involves the reduction of a carboxylic acid or its ester derivative to the corresponding alcohol.

Two-Step Procedure from 4-Biphenylcarboxylic Acid: [1]

  • Esterification: React 4-biphenylcarboxylic acid with methanol or ethanol in the presence of a catalytic amount of sulfuric acid under reflux to form the corresponding methyl or ethyl ester.

  • Reduction: Reduce the resulting ester using sodium borohydride in methanol under reflux or via catalytic hydrogenation with a palladium-carbon catalyst under high pressure.

Grignard Reaction

The Grignard reaction is a classic method for forming carbon-carbon bonds. In this case, a Grignard reagent prepared from an aryl halide reacts with formaldehyde.

General Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous ether under an inert atmosphere.

  • Reaction with Formaldehyde: Add gaseous formaldehyde (generated from the depolymerization of dry paraformaldehyde) to the Grignard reagent solution at a low temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Note: The direct use of formaldehyde gas can be challenging. An alternative is to use a formaldehyde equivalent. This route is estimated to have a high yield, though side reactions can occur if conditions are not strictly anhydrous.

Synthetic Route Selection Workflow

The choice of a synthetic route often depends on various factors such as the availability and cost of starting materials, scalability, and desired purity. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic method for this compound.

Synthetic Route Selection for this compound start Start: Need to synthesize This compound cost_priority Is cost the primary concern? start->cost_priority biphenyl_route Use Biphenyl and Paraformaldehyde Route cost_priority->biphenyl_route Yes high_yield_priority Is highest yield the priority? cost_priority->high_yield_priority No suzuki_route Use Suzuki-Miyaura Coupling Route high_yield_priority->suzuki_route Yes starting_material What starting material is readily available? high_yield_priority->starting_material No grignard_route Consider Grignard Reaction Route biphenyl Biphenyl starting_material->biphenyl halobenzyl_alcohol 4-Halobenzyl alcohol starting_material->halobenzyl_alcohol biphenylcarboxylic_acid 4-Biphenylcarboxylic acid starting_material->biphenylcarboxylic_acid bromobiphenyl 4-Bromobiphenyl starting_material->bromobiphenyl biphenyl->biphenyl_route halobenzyl_alcohol->suzuki_route reduction_route Use Reduction Route biphenylcarboxylic_acid->reduction_route bromobiphenyl->grignard_route

Caption: Workflow for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and disadvantages. The choice of the optimal method will be dictated by the specific requirements of the researcher or organization, including factors like cost, desired yield, available starting materials, and scalability. The synthesis from biphenyl and paraformaldehyde stands out for its low cost and suitability for industrial production.[1] The Suzuki-Miyaura coupling offers the potential for high yields under mild conditions, while the Grignard reaction provides a classic and generally reliable approach. The reduction of 4-biphenylcarboxylic acid or its esters is another viable option, particularly if the acid is a readily available starting material. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently produce this compound for their specific needs.

References

Performance Evaluation of 4-Biphenylmethanol in Material Science Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of material science, the quest for novel building blocks to create materials with enhanced properties is perpetual. 4-Biphenylmethanol, a biphenyl derivative, has emerged as a versatile precursor for the synthesis of functional polymers with promising applications in optics and polymer chemistry. This guide provides a comparative evaluation of this compound's performance in two key areas: as a monomer for fluorescent polymers and as an initiator for ring-opening polymerization (ROP). Its performance is benchmarked against established alternatives, namely poly(methyl methacrylate) (PMMA) for optical properties and benzyl alcohol for polymerization initiation.

This compound as a Monomer for High-Performance Fluorescent Polymers

The incorporation of aromatic moieties like biphenyl into polymer structures can significantly enhance their optical and thermal properties. Poly(4-biphenylmethyl acrylate) (p(4-BPMA)), synthesized from a this compound-derived monomer, exhibits unique fluorescent characteristics, making it a candidate for applications in optoelectronic devices and coatings.

Comparative Optical Properties

The introduction of the biphenyl group in p(4-BPMA) leads to distinct photophysical behavior compared to the widely used acrylic polymer, PMMA. While pristine PMMA is generally considered non-emissive, it can exhibit fluorescence due to impurities or additives. For this comparison, we consider the intrinsic properties of p(4-BPMA) against typical, albeit weak, fluorescence observed in PMMA.

PropertyPoly(4-biphenylmethyl acrylate) (p(4-BPMA))Poly(methyl methacrylate) (PMMA)
Maximum Emission Wavelength (λem) 382 nm (in solid state)~397-432 nm (thin film, excitation dependent)[1]
Maximum Absorption Wavelength (λabs) 258, 303, 362 nm (in solid state)~306 nm (thin film)[1]
Fluorescence Quantum Yield (ΦF) 0.12Generally low, can be enhanced by doping[2]
Optical Band Gap (Eg) 4.11 - 4.34 eV~2.87 eV (thin film)[1]
Appearance Yellowish solidTransparent thermoplastic[3]
Experimental Protocol: Synthesis of 4-Biphenylmethyl Acrylate Monomer and Polymer

Monomer Synthesis: 4-Biphenylmethyl Acrylate

This protocol describes the synthesis of the acrylate monomer from this compound.

  • Materials: this compound, acryloyl chloride, pyridine, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound in freshly dried and distilled THF.

    • Cool the mixture to 5-7°C in an ice bath.

    • Simultaneously add acryloyl chloride and pyridine dropwise to the cooled mixture.

    • Stir the reaction mixture for 5 hours at room temperature, protected from light.

    • Filter the resulting heterogeneous mixture to remove the precipitate.

    • The filtrate containing the 4-biphenylmethyl acrylate monomer is then purified.

Polymerization: Solution Polymerization of 4-Biphenylmethyl Acrylate

This protocol details the free-radical polymerization of the synthesized monomer.

  • Materials: 4-Biphenylmethyl acrylate monomer, 2,2'-azobis(2-methylpropionitrile) (AIBN), ethanol/dimethylformamide (DMF) solvent mixture.

  • Procedure:

    • Dissolve the monomer and AIBN (2% wt.) in an 80:20 mixture of ethanol and DMF in a glass test tube.

    • Bubble argon through the homogeneous mixture for 20 minutes to remove oxygen.

    • Carry out the polymerization at 70°C for 15 minutes in an oil bath.

    • Precipitate the resulting polymer in acetone.

    • Filter and dry the polymer at 60°C under vacuum for 12 hours to obtain a yellow powder.

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization BPM This compound Mix1 Reaction Mixture BPM->Mix1 AC Acryloyl Chloride AC->Mix1 Py Pyridine Py->Mix1 THF THF (Solvent) THF->Mix1 Stir Stir 5h @ RT Mix1->Stir Filter Filter Stir->Filter Monomer 4-Biphenylmethyl Acrylate Monomer Filter->Monomer Monomer_in Monomer Mix2 Reaction Mixture Monomer_in->Mix2 AIBN AIBN (Initiator) AIBN->Mix2 Solvent EtOH/DMF Solvent->Mix2 Polymerize Polymerize 70°C, 15 min Mix2->Polymerize Precipitate Precipitate in Acetone Polymerize->Precipitate Polymer Poly(4-biphenylmethyl acrylate) Precipitate->Polymer G cluster_ROP Ring-Opening Polymerization Workflow Monomer ε-Caprolactone Reaction Polymerization (e.g., 110°C) Monomer->Reaction Initiator Initiator (this compound or Benzyl Alcohol) Initiator->Reaction Catalyst Catalyst (e.g., Tin(II) Octoate) Catalyst->Reaction Solvent Toluene Solvent->Reaction Quench Quench Reaction Reaction->Quench Precipitate Precipitate in Methanol Quench->Precipitate Polymer Polycaprolactone Precipitate->Polymer

References

Safety Operating Guide

Proper Disposal of 4-Biphenylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 4-Biphenylmethanol, tailored for researchers, scientists, and drug development professionals.

While this compound is not classified as hazardous by the 2012 OSHA Hazard Communication Standard, it is crucial to handle its disposal with care to mitigate any potential risks.[1] Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[1][2]

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect pure or substantially pure this compound in a designated, well-sealed, and clearly labeled container.

  • Solutions: If this compound is in a solvent, it should be collected in a compatible, sealed, and labeled solvent waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be double-bagged in durable, labeled plastic bags and disposed of as solid hazardous waste.

Step 2: Packaging and Labeling

  • Ensure all waste containers are in good condition and have secure, tight-fitting caps.

  • Clearly label each container with "Hazardous Waste," the full chemical name "this compound," its concentration, and the approximate quantity.

  • Include the accumulation start date on the label.

Step 3: Storage

  • Store waste containers in a designated, well-ventilated, and cool, dry area away from incompatible materials and sources of ignition.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Follow their specific instructions for packaging and transportation preparation. An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, this should only be performed by qualified professionals in a licensed facility.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
Melting Point/Range 101 - 105 °C / 213.8 - 221 °F
Boiling Point/Range No information available
Flash Point No information available

Experimental Protocols

Accidental Release Measures:

In the event of a spill, ensure adequate ventilation and use personal protective equipment.[2] Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid solution This compound in Solution waste_type->solution Solution contaminated Contaminated Labware waste_type->contaminated Contaminated Labware collect_solid Collect in Labeled Container solid->collect_solid collect_solution Collect in Compatible Solvent Waste solution->collect_solution collect_contaminated Double-Bag in Labeled Bags contaminated->collect_contaminated store Store in Designated Area collect_solid->store collect_solution->store collect_contaminated->store dispose Arrange for Professional Disposal (EH&S or Contractor) store->dispose end End: Proper Disposal dispose->end

Caption: Workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Biphenylmethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

I. Hazard Identification and Physical Properties

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential hazards.[1][2] It is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.[3] One source suggests it may be harmful if swallowed and is suspected of damaging fertility or the unborn child.[3]

Quantitative Data Summary

PropertyValueReferences
Physical State Powder / Solid[1][4]
Appearance Beige / White to Almost White Crystalline Powder[1][5][6]
Molecular Formula C13H12O[5][7]
Molecular Weight 184.23 g/mol [5]
Melting Point 96 - 105 °C / 204.8 - 221 °F[1][4]
Solubility Insoluble in water. Soluble in ethanol, benzene, and acetone.[5][6]
Storage Temperature Room Temperature, in a dry, cool, and well-ventilated place.[4][5][6]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following equipment should be worn when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[8]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10]Prevents skin contact. Gloves should be inspected before use and removed carefully to avoid contamination.[11]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when dust is generated or if working outside of a ventilated enclosure.[2][12]Minimizes inhalation of airborne particles.

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow will ensure minimal exposure and prevent contamination.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning work.[9]

  • Ensure a designated work area, preferably within a chemical fume hood or a well-ventilated space, is clean and prepared.[7][11]

  • Cover the work surface with absorbent bench paper.[7]

  • Assemble all necessary equipment, including weighing paper, spatulas, and labeled containers.

  • Don the required PPE as specified in the table above.

2. Weighing and Transfer:

  • To minimize dust, avoid pouring the powder directly from the bottle.[7]

  • Use a spatula to transfer small amounts of the powder onto weighing paper or into a container.[7]

  • Keep the container of this compound closed whenever possible.[7]

  • If working outside a fume hood, handle the powder carefully to prevent it from becoming airborne.

3. In Case of a Spill:

  • Notify colleagues in the immediate area.[9]

  • For minor spills, carefully sweep up the solid material and place it into a labeled container for hazardous waste.[4]

  • Avoid creating dust during cleanup.

  • Decontaminate the spill area according to your institution's procedures.[9]

4. Post-Handling:

  • Securely close all containers of this compound.

  • Clean all equipment and the work area.

  • Carefully remove PPE to avoid contaminating yourself.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][11]

IV. First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProtocolReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If irritation persists, seek medical attention.[1][4][7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately.[1][4][7]

V. Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, contaminated gloves, and weighing paper, must be treated as chemical waste.[4]

  • Do not mix this waste with other waste streams unless permitted by your institution's guidelines.

2. Containerization and Labeling:

  • Collect solid waste in a clearly labeled, sealed, and chemically compatible container.[1]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

3. Storage and Disposal:

  • Store the waste container in a designated hazardous waste accumulation area.[1]

  • Arrange for pickup and disposal by a licensed chemical waste management contractor through your EHS department.[4]

  • A common disposal method for solid organic compounds is high-temperature incineration. One SDS suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator.

VI. Workflow Visualization

The following diagram illustrates the procedural workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling (Weighing & Transfer in Ventilated Area) ppe->handling spill Spill Response handling->spill If Spill Occurs post_handling Post-Handling (Clean & Decontaminate) handling->post_handling Routine Operation spill->post_handling doff_ppe Doff PPE post_handling->doff_ppe disposal Waste Disposal (Segregate, Label, Store) post_handling->disposal wash Wash Hands doff_ppe->wash

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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4-Biphenylmethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.